Product packaging for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide(Cat. No.:CAS No. 1124-15-8)

3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Cat. No.: B074793
CAS No.: 1124-15-8
M. Wt: 155.22 g/mol
InChI Key: UUYLYTKDJRJZFC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS 1124-15-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and polymer science. Its core structure integrates pyrazole and thiourea-like motifs, making it a valuable precursor for synthesizing diverse heterocyclic compounds with enhanced biological and physical properties. Key Research Applications: Medicinal Chemistry Synthon: This compound serves as a key building block in the design of novel therapeutic agents. The thiosemicarbazone scaffold is being explored for developing multi-target ligands for complex diseases like Alzheimer's. Derivatives have shown promising neuroprotective effects against beta-amyloid peptide-induced toxicity and demonstrate modest inhibitory activity against enzymes like acetylcholinesterase (AChE) and BACE1 . Heterocyclic Synthesis: It is a crucial starting material for synthesizing various sulfur- and nitrogen-containing heterocycles, such as 1,3-thiazoline and dihydrothiazole derivatives . These fused heterocyclic systems are investigated for a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties . Polymer Science: Derivatives of this compound, specifically 3,5-dimethyl-1H-pyrazole-1-carbodithioates, function as highly effective dithiocarbamate reversible addition-fragmentation chain transfer (RAFT) agents . These agents provide exceptional control over molecular weight and dispersity in the polymerization of a wide range of monomers, enabling the synthesis of block copolymers for advanced materials applications . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3S B074793 3,5-Dimethyl-1H-pyrazole-1-carbothioamide CAS No. 1124-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLYTKDJRJZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351668
Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1124-15-8
Record name 3,5-Dimethyl-1-thiocarboxamidopyrazole
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Record name NSC 51110
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Record name 1124-15-8
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Record name NSC51110
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Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS number 1124-15-8, is a heterocyclic organic compound. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents and specialized polymers.[1] Its core structure is composed of a pyrazole ring substituted with two methyl groups and a carbothioamide functional group.

Table 1: General and Physical Properties

PropertyValue
Molecular FormulaC₆H₉N₃S
Molecular Weight155.22 g/mol
AppearanceWhite crystalline solid
Melting Point160 °C
SolubilityInformation not available
LogP0.59164

Spectroscopic Data

The structural characterization of this compound is established through various spectroscopic techniques.

¹H NMR Spectroscopy

A freshly prepared solution of the compound in CDCl₃ exhibits the following proton NMR signals:

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.18Singlet3HMethyl (Me)
2.73Singlet3HMethyl (Me)
5.99Singlet1HPyrazole ring (=CH)
7.26Broad Singlet1HAmine (-NH₂)
8.62Broad Singlet1HAmine (-NH₂)
¹³C NMR, IR, and Mass Spectrometry

Table 3: Key Spectroscopic Data

TechniqueObserved Features
¹³C NMR Data not available in the reviewed literature.
IR (Infrared) Spectroscopy Data not available in the reviewed literature.
Mass Spectrometry (MS) Molecular ion peak consistent with a molecular weight of 155.22 g/mol has been observed.

Synthesis

The primary synthetic route to this compound is the condensation reaction between acetylacetone and thiosemicarbazide.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis is described as follows:

Materials:

  • Thiosemicarbazide (tsc)

  • Dilute Hydrochloric Acid (HCl)

  • Methanol

  • Acetylacetone

Procedure:

  • A hot solution of thiosemicarbazide in dilute HCl is prepared.

  • This hot solution is then added to a methanolic solution of acetylacetone.

  • The reaction mixture yields a white crystalline product.

This synthesis method has been reported to produce this compound alongside acetyl thiosemicarbazide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Acetylacetone D This compound A->D E Acetyl thiosemicarbazide A->E B Thiosemicarbazide B->D B->E C Dilute HCl in Methanol C->D C->E

Caption: Synthesis of this compound.

Reactivity and Biological Significance

This compound is primarily utilized as a synthon for creating a variety of heterocyclic compounds.[1] Its derivatives have garnered significant interest due to their wide range of biological activities.

The carbothioamide group and the pyrazole ring system provide reactive sites for further chemical modifications, leading to the synthesis of pyrazoline and 1,3,4-thiadiazine derivatives, among others. These derivatives have been investigated for their potential as:

  • Anticancer agents: Exhibiting cytotoxic activities against various cancer cell lines.

  • Antimicrobial agents: Showing efficacy against different bacterial and fungal strains.

Currently, there is no significant literature available on the direct biological activity or the involvement of this compound in specific signaling pathways. Its primary role appears to be that of a foundational molecule for the development of biologically active derivatives.

G cluster_derivatives Synthetic Derivatives cluster_activities Reported Biological Activities of Derivatives A This compound B Pyrazoline Derivatives A->B C 1,3,4-Thiadiazine Derivatives A->C D Other Heterocycles A->D E Anticancer B->E F Antimicrobial B->F C->E G Anti-inflammatory D->G

Caption: Role as a chemical intermediate.

References

A Comprehensive Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No. 1124-15-8), a heterocyclic compound of significant interest in medicinal chemistry and polymer science. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes key processes involving this compound. It serves as a critical resource for professionals engaged in drug discovery, chemical synthesis, and materials science, highlighting the compound's role as a versatile synthon for novel therapeutic agents and a functional component in advanced polymerization techniques.

Core Compound Identification and Properties

This compound is a pyrazole derivative featuring a carbothioamide group at the 1-position. This structure serves as a valuable scaffold for the synthesis of more complex heterocyclic systems.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. These computed and experimental values are crucial for its application in experimental settings.

PropertyValueSource
CAS Number 1124-15-8[1][2][3][4]
Molecular Formula C₆H₉N₃S[2][3]
Molecular Weight 155.22 g/mol [2][3]
Appearance Powder[4]
Purity ≥95%[2]
Topological Polar Surface Area (TPSA) 43.84 Ų[2]
logP (octanol-water partition coefficient) 0.59164[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Spectral Data

Spectral analysis is fundamental for the structural confirmation of this compound. While specific spectra for the parent compound are compiled from various sources, representative data for closely related derivatives are also informative.

Spectrum TypeKey Features and Observations
¹H NMR For derivatives, characteristic signals include singlets for the two methyl groups on the pyrazole ring and a singlet for the pyrazole ring proton.
¹³C NMR For derivatives, signals corresponding to the methyl carbons, pyrazole ring carbons, and the C=S carbon of the carbothioamide group are typically observed.[5]
FT-IR For related carbothioamides, characteristic peaks include N-H stretching (around 3400 cm⁻¹), C-H stretching, C=N stretching (around 1570 cm⁻¹), and C=S stretching (around 1330 cm⁻¹).[6]
Mass Spectrometry The molecular ion peak (M+) corresponding to the compound's molecular weight is a key identifier.[5][7]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-established. Below are detailed protocols for its synthesis and for evaluating the biological activity of its derivatives, a common application in drug development.

Synthesis of this compound

This protocol is based on the common synthetic route involving the condensation of a β-diketone with thiosemicarbazide.[1][8]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Thiosemicarbazide

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol (for recrystallization)

  • Reaction flask, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve thiosemicarbazide in water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.

  • Addition of Diketone: Slowly add an equimolar amount of acetylacetone to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (approximately 20°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Precipitation and Filtration: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process acetylacetone Acetylacetone reaction Condensation Reaction acetylacetone->reaction thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reaction solvent Water solvent->reaction catalyst HCl (catalyst) catalyst->reaction temp_time 20°C, 5 hours temp_time->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide purification->product

Caption: Workflow for the synthesis of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of pyrazole derivatives against cancer cell lines.[9][10][11]

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (pyrazole derivative) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or formazan solubilization solution

  • 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications and Mechanisms of Action

This compound and its derivatives are investigated for a range of applications, from cancer therapeutics to polymer chemistry.

Anticancer and Biological Activity

The pyrazole-carbothioamide scaffold is a key feature in many compounds designed as potential anticancer agents.[6][12] Derivatives have shown significant cytotoxic activity against various human cancer cell lines.

Quantitative Biological Data (Derivatives):

Derivative ClassCell LineIC₅₀ (µM)Reference
Pyrazole-linked PyrazolineA549 (Lung)9.3[13]
Pyrazole-linked PyrazolineA549 (Lung)10.2[13]
Carbothioamide-based PyrazolineA549 (Lung)13.49 ± 0.17[6]
Carbothioamide-based PyrazolineHeLa (Cervical)17.52 ± 0.09[6]
Pyrazole-1-carbothiohydrazideHepG2 (Liver)5.35[12]
Pyrazole-1-carbothiohydrazideA549 (Lung)8.74[12]

The mechanism of action for some of these derivatives involves the inhibition of key cellular targets. For instance, certain pyrazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a critical protein in cancer cell signaling pathways.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation ligand Growth Factor (e.g., EGF) ligand->EGFR Binds inhibitor Pyrazole Derivative (e.g., 6h, 6j) inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.

Application in Polymer Science: RAFT Polymerization

Derivatives of 3,5-Dimethyl-1H-pyrazole, specifically 3,5-dimethyl-1H-pyrazole-1-carbodithioates, serve as highly effective Reversible Addition-Fragmentation chain Transfer (RAFT) agents.[14][15] These agents provide excellent control over polymer molecular weight and dispersity, making them valuable in the synthesis of advanced block copolymers for various materials applications.[14] They are noted for their versatility in polymerizing both more activated monomers (MAMs) and less activated monomers (LAMs).[15]

G cluster_initiation Initiation cluster_activation RAFT Pre-Equilibrium cluster_main Main Equilibrium cluster_termination Termination Initiator Initiator Initiator Radical (I•) Initiator Radical (I•) Initiator->Initiator Radical (I•) Addition to RAFT Agent Addition to RAFT Agent Initiator Radical (I•)->Addition to RAFT Agent + RAFT Agent (Z-C(=S)S-R) Intermediate Radical Intermediate Radical Addition to RAFT Agent->Intermediate Radical Forms Propagating Radical (P•) Propagating Radical (P•) Intermediate Radical->Propagating Radical (P•) Fragments to + Leaving Group (R•) Addition to Dormant Chain Addition to Dormant Chain Propagating Radical (P•)->Addition to Dormant Chain + Dormant Chain (P-S-C(=S)-Z) Dead Polymer Dead Polymer Propagating Radical (P•)->Dead Polymer + P• New Intermediate Radical New Intermediate Radical Addition to Dormant Chain->New Intermediate Radical Forms New Propagating Radical (P'•) New Propagating Radical (P'•) New Intermediate Radical->New Propagating Radical (P'•) Fragments to + New Dormant Chain Leaving Group (R•) Leaving Group (R•) Leaving Group (R•)->Propagating Radical (P•) + Monomer

Caption: Generalized workflow of the RAFT polymerization process.

Conclusion

This compound is a cornerstone molecule with significant utility. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for developing a wide array of derivatives. In medicinal chemistry, these derivatives have demonstrated potent anticancer activities, warranting further investigation as potential therapeutics. In polymer science, its related structures provide precise control over polymerization, enabling the creation of novel materials. This guide provides the foundational technical information required for researchers to explore and expand upon the promising applications of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No: 1124-15-8). A critical synthon in medicinal chemistry, this pyrazole derivative serves as a foundational scaffold for the development of novel therapeutic agents. This document consolidates crystallographic and spectroscopic data, outlines detailed experimental protocols for its synthesis, and explores its applications in drug discovery and polymer science. All quantitative data is presented in structured tables for clarity, and key structural features are visualized using molecular diagrams.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups at positions 3 and 5, and a carbothioamide group at position 1. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the pyrazole nitrogen atoms and the sulfur atom) makes it a valuable building block for creating molecules with specific biological interactions.

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1124-15-8[1]
Molecular Formula C₆H₉N₃S[2]
Molecular Weight 155.22 g/mol [2]
Appearance White crystalline product[2]
Melting Point 160 °C[2]
SMILES CC1=CC(=NN1C(=S)N)C[1]
Synonyms 3,5-dimethylpyrazole-1-thiocarboxamide, 3,5-Dimethylpyrazole-1-carbothioic acid amide[2][3]
Molecular Geometry and Crystallography

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[2][3][4] The analysis reveals a largely planar pyrazole ring. The thioamide group exhibits a slight dihedral angle with respect to the pyrazole ring, measured at 8° and 12° for the two crystallographically independent molecules found within the unit cell.[3]

Key structural features from the crystallographic data include:

  • Planar Heterocycle: The five-membered pyrazole ring is essentially planar.

  • Thioamide Conformation: The C=S bond length is approximately 1.650 Å to 1.682 Å.[4]

  • Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds, notably N-H···S interactions, which form a layered structure.[3] Additionally, face-to-face π–π stacking interactions are observed between centrosymmetrically related molecules.[3]

A diagram of the molecular structure is presented below.

Caption: 2D structure of this compound.

Spectroscopic Data

The structure of this compound is further confirmed by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals for the methyl groups, the pyrazole ring proton, and the amine protons.

¹H NMR Data (CDCl₃)
Chemical Shift (δ ppm) Assignment & Multiplicity
2.18Singlet, 3H (Methyl group)
2.73Singlet, 3H (Methyl group)
5.99Singlet, 1H (Pyrazole C4-H)
7.26Broad Singlet, 1H (NH₂, D₂O exchangeable)
8.62Broad Singlet, 1H (NH₂, D₂O exchangeable)
Data sourced from Chawla et al. (2007).[2]
¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ ppm) Assignment
13.31, 13.63C₃-CH₃, C₅-CH₃
110.99C₄
142.08C₅
152.91C₃
185.83C=S
Data is inferred from closely related structures and may vary slightly.[5]
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to its functional groups.

IR Spectroscopy Data (KBr, cm⁻¹)
Wavenumber (ν) Assignment
3386, 3242, 3153N-H stretching vibrations of the -NH₂ group
1598, 1571C=C and C=N stretching of the pyrazole ring, and N-H bending
800C=S stretching vibration
Data sourced from Chawla et al. (2007).[2]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 155.22 g/mol .

Experimental Protocols

Synthesis of this compound

The most common and efficient synthesis involves the condensation reaction between acetylacetone and thiosemicarbazide.[2][3]

SynthesisWorkflow Acetylacetone Acetylacetone in Methanol Mixing Slowly add TSC solution to Acetylacetone solution Acetylacetone->Mixing TSC Thiosemicarbazide in dilute HCl (aq) TSC->Mixing Reaction Stir at room temperature Mixing->Reaction Isolation Precipitation and Filtration Reaction->Isolation Product 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide Isolation->Product

Caption: Workflow for the synthesis of the title compound.

Protocol:

  • Reagents:

    • Thiosemicarbazide (tsc) (0.92 g, 10 mmol)

    • Acetylacetone (0.51 mL, 5.0 mmol)

    • Hydrochloric acid (2 M, 10 mL)

    • Methanol (10 mL)

  • Procedure:

    • Prepare a hot solution of thiosemicarbazide (0.92 g) in dilute hydrochloric acid (10 mL).

    • In a separate flask, prepare a solution of acetylacetone (0.51 mL) in methanol (10 mL).

    • Slowly add the hot thiosemicarbazide solution to the methanolic solution of acetylacetone with continuous stirring.

    • Allow the reaction to proceed at room temperature. A white crystalline product will precipitate out of the solution.

    • Collect the product by filtration, wash with cold water, and dry.

  • Yield: This procedure typically affords the product in high yield (approximately 40-85%).[2]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules with a wide range of pharmacological activities.[6] Its pyrazole-thiosemicarbazone scaffold is a "privileged structure" in medicinal chemistry.

  • Neuroprotective Agents: Derivatives of this compound have been investigated as multi-target ligands for complex diseases such as Alzheimer's. They have shown potential for inhibiting enzymes like acetylcholinesterase (AChE) and BACE1 and have demonstrated neuroprotective effects against beta-amyloid-induced toxicity.[3]

  • Anticancer and Anti-inflammatory Agents: The pyrazole nucleus is a core component of numerous anti-inflammatory and anticancer drugs.[5][7] This synthon is used to create novel heterocyclic systems that are evaluated for cytotoxic activity against various cancer cell lines and for their potential to inhibit inflammatory pathways.[5][8]

  • Antimicrobial Agents: The scaffold is used to synthesize a variety of sulfur- and nitrogen-containing heterocycles, such as 1,3-thiazoline derivatives, which are screened for antibacterial and antifungal properties.[3][9]

  • Polymer Science: In materials science, derivatives such as 3,5-dimethyl-1H-pyrazole-1-carbodithioates act as highly efficient reversible addition-fragmentation chain transfer (RAFT) agents, enabling controlled polymerization for the synthesis of advanced block copolymers.[3]

Conclusion

This compound is a well-characterized and synthetically accessible molecule of significant interest to the scientific community. Its defined molecular structure, confirmed by X-ray crystallography and various spectroscopic methods, combined with its utility as a versatile building block, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science. This guide serves as a centralized resource for researchers seeking to understand and utilize this valuable compound.

References

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data currently available for the heterocyclic compound 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by consolidating its known synthetic route and spectral characteristics.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound confirms its molecular weight and provides insights into its fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₉N₃S
Molecular Weight155.22 g/mol
Major Fragment (m/z)155 (M⁺)

A graphical representation of the mass spectrum can be found in specialized databases.

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between acetylacetone and thiosemicarbazide. This method is reported to be efficient, with yields as high as 85%.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide and acetylacetone in a 1:1 molar ratio in a suitable solvent such as water or ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature (approximately 20°C) for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

General Protocol for Spectroscopic Analysis

To obtain a complete spectroscopic profile of the synthesized this compound, the following standard laboratory procedures can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve a sample of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy:

  • FTIR Analysis: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • EI-MS: Introduce a small amount of the sample into a mass spectrometer with an electron ionization (EI) source to obtain the mass spectrum and fragmentation pattern.

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

synthesis_workflow Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification acetylacetone Acetylacetone condensation Condensation acetylacetone->condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->condensation product 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide condensation->product Crude Product recrystallization Recrystallization product->recrystallization recrystallization->product Pure Product

Caption: Synthetic pathway for this compound.

analytical_workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthesis methodology, experimental protocols, and quantitative data to facilitate its preparation and further investigation in a laboratory setting.

Core Synthesis Pathway: Condensation of Acetylacetone and Thiosemicarbazide

The most direct and widely reported method for the synthesis of this compound is the acid-catalyzed condensation reaction between acetylacetone (2,4-pentanedione) and thiosemicarbazide.[1][2] This reaction proceeds via a cyclization mechanism to form the stable pyrazole ring system with the desired carbothioamide substituent at the N1 position.

The overall reaction can be summarized as follows:

Synthesis_Pathway Acetylacetone Acetylacetone Intermediate Thiosemicarbazone Intermediate Acetylacetone->Intermediate + H₂N-NH-CS-NH₂ Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Product 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide Intermediate->Product Cyclization (-H₂O)

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis route.

ParameterValueReference(s)
Yield85%[1]
Reaction Temperature20°C[1]
Reaction Time5 hours[1]
CatalystHydrogen Chloride (HCl)[1]
SolventWater[1]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on literature findings for the preparation of this compound.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Thiosemicarbazide

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in distilled water.

  • Acidification: To this solution, slowly add a catalytic amount of concentrated hydrochloric acid while stirring.

  • Addition of Acetylacetone: Add acetylacetone dropwise to the acidified solution of thiosemicarbazide.

  • Reaction: Stir the reaction mixture at 20°C for 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The crystal structure can be further confirmed by X-ray diffraction.[2]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve Thiosemicarbazide in Water add_hcl Add Catalytic HCl start->add_hcl add_acac Add Acetylacetone add_hcl->add_acac react Stir at 20°C for 5h add_acac->react precipitate Precipitation & Cooling react->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Vacuum Dry recrystallize->dry nmr NMR (¹H, ¹³C) dry->nmr ir IR Spectroscopy dry->ir ms Mass Spectrometry dry->ms

References

3,5-Dimethyl-1H-pyrazole-1-carbothioamide literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and Its Derivatives

Introduction

This compound (CAS No: 1124-15-8) is a heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups and a carbothioamide moiety.[1] This scaffold is a significant building block in medicinal chemistry and materials science due to its versatile chemical reactivity and wide range of biological activities.[2] Pyrazole-1-carbothioamide derivatives have demonstrated potent anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme-inhibiting properties, making them a subject of intensive research for the development of novel therapeutic agents.[2][3][4][5] This document provides a comprehensive review of the synthesis, experimental protocols, biological activities, and mechanisms of action associated with this compound and its related structures.

Synthesis and Characterization

The synthesis of pyrazole-1-carbothioamide derivatives is primarily achieved through cyclocondensation reactions. The specific synthesis of this compound involves the reaction of acetylacetone with thiosemicarbazide.[6][7] A more general and widely used approach for related derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide in the presence of a base or an acid catalyst.[3][5][8]

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Reactant1 1,3-Diketone (e.g., Acetylacetone) Catalyst Reaction Conditions (e.g., Acid/Base Catalyst, Solvent, Heat) Reactant1->Catalyst + Thiosemicarbazide Reactant2 Chalcone (α,β-Unsaturated Ketone) Reactant2->Catalyst + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Target_Compound 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide Derivative Substituted Pyrazoline- 1-carbothioamide Catalyst->Target_Compound Catalyst->Derivative

Caption: General synthetic routes to pyrazole-1-carbothioamides.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetylacetone [6][7]

  • Thiosemicarbazide is dissolved in an aqueous solution containing hydrogen chloride.

  • Acetylacetone is added to the solution.

  • The reaction mixture is stirred at 20°C for approximately 5 hours.

  • The resulting precipitate is filtered, washed, and dried to yield this compound. The reported yield is around 85%.[6]

Protocol 2: Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides from Chalcones [5][8]

  • A solution of the appropriate chalcone derivative (1 mmol) is prepared in absolute ethanol (10 mL).

  • Thiosemicarbazide (1.5 mmol) is added to the solution, followed by an aqueous solution of a base (e.g., 40% NaOH, 1 mL).

  • The mixture is heated under reflux for a period ranging from 4 to 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3][9]

  • After completion, the reaction mixture is cooled and poured into crushed ice.

  • The formed precipitate is filtered, washed with distilled water, dried, and recrystallized from ethanol to obtain the pure product.[8]

Characterization: The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.[8][9] Purity is often assessed by elemental analysis or High-Performance Liquid Chromatography (HPLC).[3]

Biological Activities and Efficacy

Derivatives of this compound exhibit a broad spectrum of biological activities. The quantitative data for these activities are summarized below.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole-1-carbothioamide derivatives against various human cancer cell lines.[3][10] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[11][12][13]

Table 1: Anticancer Activity (IC₅₀ Values) of Pyrazole-1-carbothioamide Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Pyrazoline Derivative 3a A549 (Lung) 13.49 ± 0.17 [3]
Pyrazoline Derivative 3a HeLa (Cervical) 17.52 ± 0.09 [3]
Pyrazoline Derivative 3h A549 (Lung) 22.54 ± 0.25 [3]
Pyrazoline Derivative 3h HeLa (Cervical) 24.14 ± 0.86 [3]
1,3,4-Thiadiazine Derivative 17 HepG2 (Liver) 5.35 [11][12][13][14]
1,3,4-Thiadiazine Derivative 17 A549 (Lung) 8.74 [11][12][13][14]
Pyrazole Nucleoside 4b MCF-7 (Breast) 8.5 ± 0.72 (µg/mL) [15]
Pyrazole Nucleoside 4b HepG2 (Liver) 9.4 ± 0.84 (µg/mL) [15]

| Pyrazole Nucleoside 4b | HCT-116 (Colon) | 11.7 ± 0.89 (µg/mL) |[15] |

Experimental Protocol 3: MTT Assay for Cytotoxicity [12][15]

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

  • After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial and Antifungal Activity

The carbothioamide moiety is crucial for the antimicrobial and antifungal properties of these compounds. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[5][16][17]

Table 2: Antimicrobial Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Derivative 5c S. aureus 10 [5]
Derivative 5c E. coli 10 [5]
Derivative 5c B. subtilis 15 [5]
Derivative 5a S. aureus 15 [5]
Derivative 5a E. coli 15 [5]
Pyrazole 1b A. baumannii (MDR) 512 [18]

| Pyrazole 1d | A. baumannii (MDR) | 512 |[18] |

Table 3: Antifungal Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Pyrazolone Derivative A7 C. glabrata 0.00012 [19]
Pyrazolone Derivative A7 C. neoformans 0.00012 [19]
Derivative 5c A. niger 15 [5]
Derivative 5b A. flavus 15 [5]
Derivative 5b A. niger 20 [5]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide C. albicans 62.5 [17]

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. tropicalis | 125 |[17] |

Experimental Protocol 4: Broth Microdilution for MIC Determination [18]

  • A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including neurodegenerative disorders and inflammation.[2][20]

Table 4: Enzyme Inhibition (IC₅₀ Values) of Pyrazole-1-carboxamidine (PCA) Derivatives

Compound/Derivative Enzyme IC₅₀ (µM) Reference
1H-Pyrazole-1-carboxamidine (PCA) iNOS 0.2 [20]
1H-Pyrazole-1-carboxamidine (PCA) eNOS 0.2 [20]
1H-Pyrazole-1-carboxamidine (PCA) nNOS 0.2 [20]
4-methyl-PCA iNOS 2.4 [20]

| 3-methyl-PCA | iNOS | 5.0 |[20] |

Mechanisms of Action

The diverse biological activities of pyrazole-1-carbothioamides stem from multiple mechanisms of action. In silico molecular docking studies are often employed to predict the binding interactions between these compounds and their biological targets.[4][15]

Biological Screening and MOA Workflow

Screening_Workflow cluster_invitro In Vitro Screening cluster_insilico In Silico Analysis Compound Synthesized Pyrazole Carbothioamide Derivative Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays Compound->Enzyme Docking Molecular Docking Compound->Docking MOA Mechanism of Action (MOA) Elucidation Anticancer->MOA Antimicrobial->MOA Enzyme->MOA ADMET ADMET Prediction Docking->ADMET Docking->MOA

Caption: Workflow for biological evaluation and mechanism of action studies.

  • Anticancer Mechanism: Some pyrazoline derivatives have been shown to interact with DNA through non-covalent binding, which may be responsible for their anticancer activity.[3] Another proposed mechanism involves the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation.[10][21]

  • Antifungal Mechanism: A novel mechanism was identified for a pyrazolone-carbothioamide derivative, which was found to disrupt the iron homeostasis in fungal cells. This disruption leads to oxidative stress damage by accumulating reactive oxygen species (ROS) and lipid peroxides, ultimately causing fungal cell death.[19] Other studies suggest that these compounds may interfere with the fungal cell wall or membrane.[22]

  • Enzyme Inhibition Mechanism: For nitric oxide synthase (NOS), pyrazole-1-carboxamidines act as competitive inhibitors with respect to the L-arginine substrate.[20] Molecular docking studies on other enzymes, like carbonic anhydrase, show that the sulfonamide group on some derivatives interacts directly with the Zn²⁺ ion in the active site, leading to potent inhibition.[23]

Potential Mechanisms of Action Diagram

Caption: Potential molecular mechanisms of pyrazole-1-carbothioamides.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of heterocyclic compounds. Their straightforward synthesis, coupled with a wide array of potent biological activities, positions them as valuable leads in drug discovery and development. The research highlights significant potential in creating novel anticancer, antifungal, and antibacterial agents. Future work will likely focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as further elucidating their precise mechanisms of action to develop targeted therapeutic strategies.

References

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its core structure, integrating a pyrazole ring with a carbothioamide moiety, serves as a key scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on experimental protocols, quantitative data, and logical workflows relevant to researchers in drug development.

Introduction and Historical Context

The synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a foundational reaction in heterocyclic chemistry, first reported by Ludwig Knorr in 1883. The specific synthesis of this compound, derived from the reaction of acetylacetone with thiosemicarbazide, is a logical extension of this classical methodology. While the precise first synthesis is not definitively documented in readily available literature, systematic studies of pyrazole-1-carbothioamides and related compounds appear to have been undertaken in the mid-20th century.

Modern research continues to explore the utility of this compound as a precursor for novel therapeutic agents, including those with potential neuroprotective, antibacterial, antifungal, and anticancer properties. Its derivatives are also investigated as reversible addition-fragmentation chain transfer (RAFT) agents in polymer science.[1]

Synthesis of this compound

The primary and most widely reported method for the synthesis of this compound is the cyclocondensation reaction of acetylacetone (2,4-pentanedione) with thiosemicarbazide.

General Reaction Scheme

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable pyrazole ring.

G cluster_reactants Reactants cluster_product Product Acetylacetone Acetylacetone (2,4-pentanedione) Reaction Cyclocondensation (Acid Catalyst, Solvent) Acetylacetone->Reaction + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Product This compound Reaction->Product

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is a composite of methodologies reported in the literature, providing a reliable method for the laboratory-scale synthesis of this compound.[2]

Materials:

  • Acetylacetone (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Water or Ethanol (solvent)

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide in the chosen solvent (water or ethanol).

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • To this stirring solution, add acetylacetone dropwise at room temperature (20°C).

  • Continue stirring the reaction mixture for approximately 5 hours. A precipitate may form during this time.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Data

While extensive quantitative data for the core compound is not aggregated in a single source, the following table summarizes key identifiers and reported data points.

PropertyValueReference
CAS Number 1124-15-8[1][2]
Molecular Formula C6H9N3S[2]
Molecular Weight 155.22 g/mol [2]
Appearance Crystalline solidGeneral
Yield (Reported) 85%[2]

Biological and Pharmacological Activities

The biological activity of this compound itself is not extensively documented with quantitative metrics in publicly available literature. However, this scaffold is a cornerstone in the development of a multitude of biologically active derivatives. The broader class of pyrazole-1-carbothioamides has demonstrated a wide range of pharmacological potential.

Antimicrobial and Antifungal Activity

Derivatives of pyrazole-1-carbothioamide have been investigated for their efficacy against various bacterial and fungal strains. For instance, certain substituted pyrazole carbothioamides have shown inhibitory activity against Staphylococcus aureus, Escherichia coli, and various fungal species. The core structure is considered a valuable pharmacophore in the design of new antimicrobial agents.

Anticancer Potential

Numerous studies have focused on the synthesis of this compound derivatives as potential anticancer agents. These compounds are often evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is an active area of research, with some studies suggesting multi-target inhibitory pathways.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including as a synthon for developing multi-target ligands for complex diseases like Alzheimer's.[1]

Experimental Workflows and Logical Relationships

The development of new therapeutic agents based on the this compound core typically follows a structured workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization A Reactants: Acetylacetone & Thiosemicarbazide B Cyclocondensation Reaction A->B C Purification (Recrystallization) B->C D Structural Confirmation (NMR, IR, MS) C->D E In vitro Screening (e.g., Antimicrobial, Cytotoxicity Assays) D->E F Determination of Potency (IC50, MIC) E->F G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) Studies G->H I Analogue Synthesis H->I I->B Iterative Refinement J In vivo Testing I->J

Caption: A typical workflow for the development of drugs based on the title compound.

Conclusion

This compound is a historically significant and synthetically accessible compound that continues to play a vital role in modern chemical research. While detailed biological data on the core molecule is limited, its importance as a scaffold for generating diverse and potent derivatives is well-established. This guide provides a foundational understanding for researchers looking to leverage this versatile compound in their drug discovery and development endeavors. Further exploration into early chemical literature may provide a more definitive timeline of its initial discovery and characterization.

References

An In-depth Technical Guide on 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No. 1124-15-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on structurally related pyrazole and thiourea derivatives to infer its likely physicochemical properties. Standard experimental protocols for determining solubility and assessing stability are detailed to guide researchers in generating specific data for this compound.

Introduction

This compound is a pyrazole-based compound featuring a carbothioamide functional group. The pyrazole ring is a common scaffold in many biologically active compounds, and the thiourea moiety is known to participate in various chemical reactions and biological interactions. This compound serves as a valuable precursor in the synthesis of more complex heterocyclic systems with potential applications in drug discovery and as a ligand in coordination chemistry. A thorough understanding of its solubility and stability is crucial for its effective use in research and development, including for reaction optimization, formulation development, and predicting its environmental fate.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17514-64-2N/A
Molecular Formula C₆H₉N₃S[1]
Molecular Weight 155.22 g/mol [1]
Calculated LogP 0.59164[1]
Topological Polar Surface Area (TPSA) 43.84 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Note: The CAS number 1124-15-8 is also associated with this compound in some databases.[1]

Solubility Profile

Predicted and Inferred Solubility

The calculated LogP value of 0.59164 suggests that the compound is moderately lipophilic.[1] This indicates that it is likely to have limited solubility in water and higher solubility in organic solvents. Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water. The presence of the dimethylpyrazole group and the carbothioamide moiety will influence the overall polarity and hydrogen bonding capacity of the molecule, thereby affecting its solubility.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile, acetone)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess This compound B Add a known volume of solvent to a vial containing the compound A->B C Seal the vial and place in a shaking incubator at a constant temperature B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation C->D E Centrifuge the vial to separate the undissolved solid D->E F Carefully withdraw an aliquot of the supernatant (saturated solution) E->F G Dilute the aliquot with a known volume of a suitable solvent F->G H Analyze the diluted solution using a calibrated HPLC or UV-Vis method G->H I Calculate the concentration of the compound in the saturated solution H->I

Figure 1: Experimental workflow for determining the solubility of this compound.

Data Presentation:

The results should be summarized in a table as shown below.

Table 2: Solubility of this compound at [Temperature]

SolventSolubility (mg/mL)Solubility (mol/L)
Water
Methanol
Ethanol
DMSO
Acetonitrile
Acetone

Stability Profile

General Stability Considerations for Thiourea and Pyrazole Derivatives

Specific stability data for this compound is not currently available. However, the chemical literature on thiourea and pyrazole derivatives provides insights into potential degradation pathways.

Thiourea derivatives are known to be susceptible to:

  • Oxidation: The sulfur atom in the thiourea group can be oxidized, leading to the formation of various products, including the corresponding urea derivative.

  • Hydrolysis: The carbothioamide bond can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding amine and other degradation products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

Pyrazole derivatives are generally considered to be relatively stable aromatic heterocycles. However, the substituents on the pyrazole ring can influence their stability.

Recommended Stability Testing Protocol (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. The following protocol outlines a general approach for the forced degradation of this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water, Methanol, or other suitable solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Workflow for Forced Degradation Studies:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solutions of This compound in a suitable solvent B Acid Hydrolysis (e.g., 0.1 M HCl, elevated temp.) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, elevated temp.) A->C D Oxidation (e.g., 3% H₂O₂, room temp.) A->D E Thermal Degradation (e.g., solid & solution at elevated temp.) A->E F Photodegradation (e.g., exposure to UV/Vis light) A->F G Withdraw samples at various time points B->G C->G D->G E->G F->G H Neutralize acid/base treated samples G->H I Analyze samples using a stability-indicating HPLC method (e.g., HPLC-PDA, LC-MS) H->I J Identify and quantify degradation products I->J

Figure 2: General workflow for forced degradation studies.

Data Presentation:

The results of the stability studies should be presented in a clear and organized manner.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagents and ConditionsObservation% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl at 60 °C
Base Hydrolysis 0.1 M NaOH at 60 °C
Oxidation 3% H₂O₂ at room temp.
Thermal (Solid) 80 °C
Thermal (Solution) 80 °C in [Solvent]
Photostability UV/Vis light exposure

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, pyrazole and thiourea derivatives are known to interact with various biological targets. Further research is required to elucidate any potential biological activity and associated signaling pathways for this particular compound.

Conclusion

This technical guide has summarized the currently available, though limited, information on the solubility and stability of this compound. The provided experimental protocols offer a framework for researchers to generate the necessary quantitative data to fully characterize this compound. A comprehensive understanding of its solubility and stability will be instrumental in unlocking its full potential in various scientific and industrial applications.

References

Unlocking the Therapeutic Potential of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Potential Research Avenues for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a Promising Heterocyclic Scaffold for Drug Discovery.

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the core research areas for this compound and its derivatives. This document summarizes the synthesis, potential biological activities, and prospective mechanisms of action, providing a solid foundation for future investigations in medicinal chemistry and pharmacology. The pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs, and the carbothioamide moiety is known to contribute to a wide range of biological effects. The strategic combination of these two functionalities in this compound presents a compelling case for its exploration as a lead compound in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward condensation reaction. A common and efficient method involves the reaction of thiosemicarbazide with acetylacetone. This reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like water or ethanol. The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Thiosemicarbazide

    • Acetylacetone (2,4-pentanedione)

    • Hydrochloric acid (concentrated)

    • Water or Ethanol

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Heating mantle and magnetic stirrer

    • Filtration apparatus

    • Recrystallization solvent (e.g., ethanol)

  • Procedure:

    • Dissolve thiosemicarbazide in water or ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated hydrochloric acid to the solution.

    • To this stirred solution, add an equimolar amount of acetylacetone dropwise.

    • Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the crude product by filtration and wash with cold solvent.

    • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

    • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

G Thiosemicarbazide Thiosemicarbazide Reaction Condensation Reaction (Reflux) Thiosemicarbazide->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Catalyst HCl (catalyst) Catalyst->Reaction Solvent Water/Ethanol Solvent->Reaction Product This compound Reaction->Product

Synthetic pathway for this compound.

Potential Research Areas and Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole-1-carbothioamide derivatives has demonstrated significant potential in several key therapeutic areas. These findings strongly suggest that the parent compound is a valuable starting point for derivatization and further investigation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole-1-carbothioamide derivatives against a variety of cancer cell lines.[1][2][3] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Potential Molecular Targets and Mechanisms:

  • Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase and Carbonic Anhydrases (CAs).[6][7][8] EGFR is a key regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.[8] Carbonic anhydrases are involved in pH regulation, which is often dysregulated in tumors, making them an attractive target.[6][9]

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[1]

Table 1: Cytotoxicity of Selected Pyrazole-1-carbothioamide Derivatives against Cancer Cell Lines

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung)Not specified, but noted as promising[1]
3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung)Not specified, but noted as promising[1]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)6.78[1]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)16.02[1]
Pyrazole-benzamide derivativeHCT-116 (Colon)7.74 - 82.49 (µg/mL)[1]
Pyrazole-benzamide derivativeMCF-7 (Breast)4.98 - 92.62 (µg/mL)[1]
Pyrazole derivative 5bK562 (Leukemia)0.021[3]
Pyrazole derivative 5bMCF-7 (Breast)1.7[3]
Pyrazole derivative 5bA549 (Lung)0.69[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • This compound or its derivatives

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

G cluster_plate 96-Well Plate A Seed Cells B Add Compound A->B C Incubate (24-72h) B->C D Add MTT C->D E Incubate (2-4h) D->E F Add Solubilizer E->F G Read Absorbance F->G

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity

Pyrazole-1-carbothioamide derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[12][13][14] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and this class of compounds represents a promising starting point.

Table 2: Antimicrobial Activity of Selected Pyrazole-1-carbothioamide Derivatives

Compound DerivativeMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideGram-positive & Gram-negative bacteria62.5 - 125[12]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideFungi2.9 - 7.8[12]
Pyrazole derivative 24S. aureus16 (µg/L)[14]
Pyrazole derivative 25S. aureus16 (µg/L)[14]
5aS. aureus15[15]
5cS. aureus10[15]
5aE. coli15[15]
5cE. coli10[15]
5bA. niger15[15]
5cA. niger20[15]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18]

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

    • 96-well microtiter plates

    • Test compound

    • Standard antimicrobial agent (positive control)

    • Inoculum suspension standardized to 0.5 McFarland

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related pyrazole derivatives, several signaling pathways and molecular targets can be proposed as areas of investigation for this compound.

EGFR Signaling Pathway

As mentioned, EGFR is a key target for many anticancer pyrazole derivatives. Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Compound 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide Derivative Compound->EGFR Inhibition

Potential inhibition of the EGFR signaling pathway.
Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases, particularly isoforms that are overexpressed in tumors like CA IX and XII, is another promising avenue of research.[6][9][19] By inhibiting these enzymes, pyrazole-1-carbothioamide derivatives could disrupt the pH balance of cancer cells, leading to their death.

Future Directions and Conclusion

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of this compound itself to establish a baseline of activity.

  • Structure-Activity Relationship (SAR) Studies: The systematic synthesis of a library of derivatives to explore the SAR and optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects, including target identification and validation.

  • In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

Methodological & Application

Application Notes: One-Pot Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, incorporating both a pyrazole ring and a carbothioamide functional group, makes it a versatile precursor for the synthesis of more complex molecules, including various sulfur and nitrogen-containing heterocycles. Derivatives of pyrazole-1-carbothioamide have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a detailed protocol for a one-pot synthesis of this compound, designed for researchers in drug discovery and chemical synthesis.

Principle of the Method

The synthesis is achieved through a sequential one-pot reaction. Initially, 3,5-dimethylpyrazole is formed in situ by the condensation of acetylacetone with hydrazine hydrate. Subsequently, without isolation of the intermediate, the pyrazole reacts with an in situ generated isothiocyanic acid to yield the final product, this compound. This one-pot approach offers advantages in terms of efficiency, reduced waste, and simplified experimental setup compared to multi-step procedures.

Applications

  • Medicinal Chemistry Synthon: This compound serves as a key intermediate for the synthesis of novel therapeutic agents. The pyrazole-carbothioamide scaffold is a privileged structure in drug discovery, with derivatives being investigated for a range of pharmacological activities.

  • Heterocyclic Synthesis: It is a crucial starting material for the preparation of various fused heterocyclic systems, such as pyrazolo[1,5-c][1][2][3]thiadiazines and thiazole derivatives, which are of interest for their potential biological activities.

  • Agrochemical Research: Pyrazole derivatives are widely used in the agrochemical industry. This compound can be a precursor for the development of new herbicides, fungicides, and insecticides.

Experimental Protocol: One-Pot Synthesis of this compound

Materials and Reagents

Reagent/MaterialGradeSupplier
Acetylacetone (2,4-pentanedione)Reagent Grade, ≥99%Sigma-Aldrich
Hydrazine hydrate (64-65% N₂H₄)Reagent GradeSigma-Aldrich
Potassium thiocyanateACS Reagent, ≥99%Sigma-Aldrich
Hydrochloric acid, concentratedACS Reagent, 37%Fisher Scientific
Ethanol (200 proof)Anhydrous, ≥99.5%Sigma-Aldrich
Diethyl etherACS ReagentFisher Scientific
Saturated sodium bicarbonate solutionLaboratory prepared-
Anhydrous magnesium sulfateLaboratory Grade-

Instrumentation

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

Procedure

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Formation of 3,5-Dimethylpyrazole (in situ):

    • To the flask, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

    • Begin stirring and allow the solution to cool to 0-5 °C.

    • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

  • Formation of Carbothioamide:

    • In a separate beaker, dissolve potassium thiocyanate (9.72 g, 0.1 mol) in 20 mL of water.

    • Cool the reaction flask back to 0-5 °C in an ice bath.

    • Slowly add the potassium thiocyanate solution to the reaction mixture.

    • Add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

    • After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.

    • A solid precipitate should form. If not, stir the solution vigorously for 30 minutes.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • To neutralize any remaining acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.

    • Dry the crude product in a vacuum oven at 50 °C.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white to off-white crystalline solid.

Characterization Data (Expected)

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point 145-148 °C
FT-IR (cm⁻¹) ~3400-3200 (N-H), ~1550 (C=N), ~1350 (C=S)
¹H NMR (CDCl₃) δ ~2.3 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~6.0 (s, 1H, pyrazole-H), ~8.0 (br s, 2H, NH₂)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis One-Pot Synthesis start Start: Acetylacetone & Hydrazine Hydrate in Ethanol in_situ_formation In situ formation of 3,5-Dimethylpyrazole (0-10 °C, then RT) start->in_situ_formation add_reagents Addition of KSCN and HCl (0-10 °C) in_situ_formation->add_reagents reflux Reflux (4-6 hours) add_reagents->reflux workup Work-up: Aqueous precipitation reflux->workup purification Purification: Recrystallization workup->purification product Product: this compound purification->product

Caption: Workflow for the one-pot synthesis of this compound.

Application as a Synthetic Intermediate

synthetic_applications cluster_derivatives Synthetic Derivatives cluster_applications Potential Applications start_material This compound thiazoles Thiazole Derivatives start_material->thiazoles Reaction with α-haloketones thiadiazines Thiadiazine Derivatives start_material->thiadiazines Cyclization Reactions fused_pyrazoles Fused Pyrazole Systems start_material->fused_pyrazoles Further Annulation antimicrobial Antimicrobial Agents thiazoles->antimicrobial anticancer Anticancer Agents thiadiazines->anticancer anti_inflammatory Anti-inflammatory Agents fused_pyrazoles->anti_inflammatory

Caption: Synthetic utility of this compound as an intermediate.

References

Application Notes and Protocols: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide from Acetylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The synthesis of this compound from readily available starting materials like acetylacetone and thiosemicarbazide provides a straightforward route to a versatile scaffold for further chemical modification and biological screening. These notes provide a detailed protocol for this synthesis, aimed at researchers and scientists in the field.

Reaction Principle

The synthesis involves a cyclocondensation reaction between a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and thiosemicarbazide. The reaction proceeds via the initial formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final this compound product.[4][5] The presence of an acid catalyst can facilitate the reaction.[6][7]

Experimental Protocols

Materials and Reagents

  • Acetylacetone (2,4-pentanedione), C₅H₈O₂

  • Thiosemicarbazide, CH₅N₃S

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (EtOH), absolute

  • Deionized Water (H₂O)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FTIR, NMR)

Protocol 1: Aqueous Acid-Catalyzed Synthesis

This protocol is based on the reaction conditions described for the synthesis of this compound.[8]

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiosemicarbazide (0.05 mol) in 100 mL of deionized water.

  • Addition of Reagents : To the stirring solution, add acetylacetone (0.05 mol) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reaction : Stir the reaction mixture vigorously at room temperature (~20-25 °C) for 5-6 hours.

  • Product Isolation : Upon completion of the reaction (monitored by TLC if desired), the solid product will precipitate out of the solution.

  • Filtration and Washing : Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and acid.

  • Drying : Dry the collected solid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Protocol 2: Synthesis via Reflux in Ethanol

This protocol is adapted from the synthesis of the intermediate, acetylacetone thiosemicarbazone, which can cyclize to the desired product upon extended heating or acid catalysis.[4]

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiosemicarbazide (0.05 mol, 4.56 g) in approximately 100 mL of absolute ethanol by gently heating.

  • Addition of Acetylacetone : To the refluxing solution, add a solution of acetylacetone (0.05 mol, 5.1 mL) in 50 mL of ethanol dropwise over 15 minutes.

  • Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours at approximately 60-80 °C.

  • Cooling and Precipitation : After the reflux period, reduce the volume of the reaction mixture by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Isolation and Purification : Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterProtocol 1 (Aqueous HCl)Protocol 2 (Ethanol Reflux)
Starting Materials Acetylacetone, ThiosemicarbazideAcetylacetone, Thiosemicarbazide
Solvent WaterEthanol
Catalyst Hydrochloric AcidNone (Thermal)
Temperature 20-25 °C~60-80 °C (Reflux)
Reaction Time 5-6 hours4-6 hours
Reported Yield ~85%[8]High (Intermediate yield 90%[4])

Table 2: Characterization Data for this compound

PropertyObserved Value
Molecular Formula C₆H₉N₃S
Molecular Weight 155.22 g/mol
Appearance Crystalline solid
Melting Point Specific data not found in initial search, requires experimental determination.
FTIR (cm⁻¹) Expected peaks: N-H stretch (~3400-3200), C=N stretch (~1600), C=S stretch (~1300)
¹H NMR (ppm) Expected signals: two singlets for methyl groups, a singlet for the pyrazole C4-H, and a broad singlet for the -NH₂ protons.
¹³C NMR (ppm) Expected signals: carbons of the pyrazole ring, methyl carbons, and the C=S carbon.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway acetylacetone Acetylacetone (2,4-Pentanedione) plus + acetylacetone->plus thiosemicarbazide Thiosemicarbazide thiosemicarbazide->plus intermediate Thiosemicarbazone Intermediate product 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide intermediate->product Intramolecular Cyclization & Dehydration (-H₂O) plus->intermediate Condensation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Dissolve Thiosemicarbazide) start->setup addition 2. Add Acetylacetone & Catalyst (if any) setup->addition reaction 3. Stir / Reflux (4-6 hours) addition->reaction precipitation 4. Product Precipitation (Cooling / Completion) reaction->precipitation filtration 5. Isolate by Filtration & Wash with Water/Ethanol precipitation->filtration drying 6. Dry Product (Desiccator / Vacuum Oven) filtration->drying characterization 7. Characterization (MP, FTIR, NMR) drying->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for the synthesis and isolation of the target compound.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatile pyrazole scaffold serves as a key pharmacophore in numerous approved drugs, such as the anti-inflammatory agent celecoxib. This document provides detailed experimental protocols for three common and effective methods for synthesizing pyrazole derivatives: a four-component reaction for pyranopyrazoles, the Knorr pyrazole synthesis for 1-adamantyl-pyrazoles, and a Claisen-Schmidt condensation for producing pyrazole-based chalcones.

General Experimental Workflow

The synthesis and evaluation of novel pyrazole derivatives typically follow a structured workflow, from the initial reaction to biological screening. This process ensures the efficient and systematic development of new chemical entities.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Reactant Mixing reaction Reaction Monitoring (TLC) start->reaction workup Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir screening In vitro Biological Screening ir->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->start Lead Optimization

Caption: General workflow for the synthesis, characterization, and biological evaluation of pyrazole derivatives.

Protocol 1: Four-Component Synthesis of Pyranopyrazoles

This protocol describes a one-pot, four-component reaction for the synthesis of pyranopyrazole derivatives, which are known for their diverse biological activities.[2][3][4][5] This method is highly efficient and environmentally friendly, often utilizing water as a solvent.[4]

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Solvent and Catalyst: Add water (5 mL) and a catalytic amount of an organocatalyst such as citric acid (20 mol%) or sodium benzoate (2.5 mol%).[4]

  • Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate. Filter the crude product, wash with water to remove the catalyst, and air-dry. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data:

CatalystTemperature (°C)Time (min)Yield (%)
Citric Acid8015-2585-95
Sodium Benzoate25-6030-12045-92
[bmim]OH50-605-10~95
Baker's YeastAmbient2-4 hours82-94

Protocol 2: Knorr Synthesis of 1-Adamantyl-pyrazoles

The Knorr pyrazole synthesis is a classic and efficient method for preparing pyrazoles through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8][9] This protocol details the synthesis of 1-adamantyl-pyrazoles, which are of interest in medicinal chemistry due to the lipophilic and rigid nature of the adamantyl group.

Experimental Protocol:

  • Hydrazine Preparation: Dissolve 1-adamantylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Base Addition: Add triethylamine or sodium acetate (1.1 eq) to the solution to neutralize the hydrochloride and free the 1-adamantylhydrazine base. Stir for 10-15 minutes at room temperature.

  • Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.05 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. Purify by column chromatography or recrystallization.

Quantitative Data:

1,3-Dicarbonyl CompoundSolventCatalystTime (h)Yield (%)
AcetylacetoneEthanolAcetic Acid4-6Good to Excellent
Ethyl AcetoacetateEthanolAcetic Acid4-6Good to Excellent

Protocol 3: Claisen-Schmidt Condensation for Pyrazole-based Chalcones

This protocol outlines the synthesis of pyrazole-based chalcones via a Claisen-Schmidt condensation.[10][11][12] Chalcones are important intermediates for the synthesis of various heterocyclic compounds, including pyrazolines, and exhibit a wide range of biological activities.[13]

Experimental Protocol:

  • Reactant Mixture: Dissolve 4-formyl pyrazole (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, pour the reaction mixture into crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

BaseSolventTemperatureTimeYield (%)
aq. KOHEthanolRoom Temp.2-4 h70-85
aq. NaOHPEG-400Not specifiedNot specifiedGood to Excellent

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Many pyrazole derivatives exhibit anti-inflammatory properties through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][14][15] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[14][15] The diagram below illustrates the COX-2 signaling pathway and the inhibitory action of pyrazole derivatives like Celecoxib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation celecoxib Pyrazole Derivative (e.g., Celecoxib) celecoxib->cox2 Inhibition

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

References

Application Notes and Protocols: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a versatile heterocyclic compound that serves as a crucial building block in the field of medicinal chemistry. Its structure, incorporating both a pyrazole ring and a thiourea-like motif (carbothioamide), makes it an excellent precursor for the synthesis of a wide array of derivatives with significant pharmacological potential.[1] Pyrazole-based compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral properties.[2][3][4][5] The thiosemicarbazone scaffold, a key feature of this precursor, is actively explored for developing ligands targeting complex diseases.[1] These attributes make this compound a molecule of high interest for the design and development of novel therapeutic agents.[6]

Synthesis of the Precursor: this compound

The most common and efficient method for synthesizing this compound is through the cyclocondensation reaction of acetylacetone with thiosemicarbazide.[7][8] This reaction, a variation of the Knorr pyrazole synthesis, provides a straightforward route to the desired pyrazole core.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • Acetylacetone (Pentane-2,4-dione)

  • Thiosemicarbazide

  • Hydrochloric acid (HCl) or Glacial Acetic Acid (as catalyst)[7][9]

  • Ethanol or Water[7]

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Equipment for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in water or ethanol.[7]

  • Reagent Addition: To this solution, add acetylacetone (1.0-1.2 equivalents) dropwise while stirring.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for a specified period (typically several hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7][9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[9]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure compound.[9]

Applications as a Precursor in Medicinal Chemistry

The pyrazole-1-carbothioamide scaffold is a privileged structure for generating derivatives with diverse biological activities. The presence of the reactive carbothioamide group allows for a variety of chemical transformations, leading to novel compounds with potential therapeutic applications.

Derivatives of this compound have shown significant promise as anticancer agents. These compounds often exert their effects through mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways, like the Epidermal Growth Factor Receptor (EGFR) kinase pathway.[10][11]

Table 1: Anticancer Activity of this compound Derivatives

Compound ID Cancer Cell Line IC50 (µM) Mechanism of Action Reference
Derivative 3a A549 (Lung) 13.49 ± 0.17 Induces Apoptosis, DNA Intercalation [10]
HeLa (Cervical) 17.52 ± 0.09 [10]
Derivative 3h A549 (Lung) 22.54 ± 0.25 Induces Apoptosis, DNA Intercalation [10]
HeLa (Cervical) 24.14 ± 0.86 [10]
Derivative 6h A549 (Lung) 9.3 EGFR Kinase Inhibition (IC50 = 1.66 µM) [11][12]
Derivative 6j A549 (Lung) 10.2 EGFR Kinase Inhibition (IC50 = 1.9 µM) [11][12]
Derivative 17 HepG2 (Liver) 5.35 Induces Apoptosis [13][14][15]

| | A549 (Lung) | 8.74 | |[13][14][15] |

Experimental Protocol 2: Synthesis of Pyrazole-linked Pyrazoline Carbothioamides (Anticancer)

This protocol is a general representation based on the synthesis of pyrazoline analogs from chalcones, which are in turn synthesized and then reacted with a hydrazine derivative.[6]

Step 2a: Synthesis of Chalcone Intermediate

  • Dissolve an appropriate aromatic aldehyde and an aromatic ketone (e.g., a pyrazole-substituted acetophenone) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH) and stir the mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2b: Cyclization to Pyrazoline Carbothioamide

  • Reflux a mixture of the synthesized chalcone (1.0 eq.) and thiosemicarbazide (1.2 eq.) in ethanol containing a catalytic amount of a base (e.g., NaOH or piperidine) for 4-6 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The resulting solid is filtered, washed with water, dried, and purified by recrystallization to yield the final pyrazoline carbothioamide derivative.

The pyrazole carbothioamide core is also a key pharmacophore for the development of novel antimicrobial agents.[16] Derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[2][17]

Table 2: Antimicrobial Activity of Pyrazole Carbothioamide Derivatives

Compound ID Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Compound 5a S. aureus 15 [16]
E. coli 15 [16]
Compound 5b S. aureus 15 [16]
E. coli 15 [16]
A. niger 15 [16]
A. flavus 20 [16]
Compound 5c S. aureus 10 [16]
E. coli 10 [16]
B. subtilis 15 [16]
A. flavus 15 [16]
Hydrazone 21a S. aureus 62.5 [17]
B. subtilis 62.5 [17]
K. pneumoniae 125 [17]
E. coli 125 [17]
A. niger 2.9 [17]

| | C. albicans | 7.8 |[17] |

Experimental Protocol 3: Synthesis of 1,3,4-Thiadiazine Derivatives (Antimicrobial/Anticancer)

This protocol describes the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with α-haloketones to form 1,3,4-thiadiazine derivatives, which have shown biological activity.[13][14]

Materials:

  • 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide (starting material, synthesized from the title precursor)

  • An appropriate α-haloketone (e.g., phenacyl bromide or a derivative)

  • Ethanol

  • Triethylamine (as a base)

Procedure:

  • Reaction Setup: Dissolve 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1.0 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the α-haloketone (1.0 eq.) to the solution.

  • Base Addition: Add a catalytic amount of triethylamine.

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization to yield the pure 1,3,4-thiadiazine derivative.[13][14]

Visualizations

G Precursors Acetylacetone + Thiosemicarbazide Core This compound Precursors->Core Cyclocondensation (Protocol 1) Deriv1 Anticancer Agents (e.g., Pyrazolines) Core->Deriv1 Reaction with Chalcones (Protocol 2) Deriv2 Antimicrobial Agents (e.g., Thiadiazines) Core->Deriv2 Reaction with α-Haloketones (Protocol 3) Deriv3 Other Bioactive Derivatives Core->Deriv3 Various Reactions

Caption: General workflow for synthesizing and derivatizing the precursor.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR->Downstream P ATP ATP ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole Derivative (e.g., 6h, 6j) Inhibitor->EGFR Binds to ATP Site

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

G Core 3,5-Dimethyl-1H- pyrazole-1-carbothioamide Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antiviral Antiviral Core->Antiviral Analgesic Analgesic Core->Analgesic Kinase Kinase Inhibition Anticancer->Kinase Apoptosis Apoptosis Induction Anticancer->Apoptosis Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal

Caption: Bioactive derivatives from the pyrazole carbothioamide precursor.

References

Application of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the use of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and its closely related derivative, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, as versatile building blocks in heterocyclic synthesis. The focus is on the preparation of various nitrogen- and sulfur-containing heterocycles, including 1,3,4-thiadiazine and pyrazole derivatives, which have shown potential as anti-tumor agents. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

This compound is a valuable scaffold in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the pyrazole ring and the carbothioamide moiety, allows for diverse chemical transformations. This document outlines its application in the synthesis of novel heterocyclic systems, with a particular emphasis on one-pot reactions that offer efficiency and atom economy. The synthesized compounds have been investigated for their biological activities, demonstrating the potential of this starting material in the development of new therapeutic agents.

Key Applications

The primary application of this compound and its carbothiohydrazide derivative lies in their utility as synthons for constructing more complex molecular architectures. Key applications include:

  • Synthesis of 1,3,4-Thiadiazine Derivatives: Reaction with α-haloketones provides a straightforward route to 1,3,4-thiadiazine rings, which are known to exhibit a range of biological activities.[1][2][3][4]

  • Formation of Novel Pyrazole Scaffolds: Condensation reactions with 1,3-dicarbonyl compounds lead to the formation of new pyrazole-containing molecules.[1][2][4]

  • One-Pot Synthesis of Biologically Active Compounds: The use of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide in one-pot syntheses allows for the efficient creation of derivatives with potential anti-tumor properties against cell lines such as liver carcinoma (HepG2) and lung carcinoma (A549).[1][2][3][4]

Experimental Protocols

The following protocols are based on established literature procedures and provide detailed steps for the synthesis of various heterocyclic compounds from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, a readily accessible derivative.

Protocol 1: Synthesis of Pyrazole Derivatives from 1,3-Diketones

This protocol describes the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with 1,3-diphenylpropane-1,3-dione.

Materials:

  • 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide

  • 1,3-diphenylpropane-1,3-dione

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware for reflux and filtration

  • Ice bath

Procedure:

  • In a round-bottom flask, combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (2 mmol, 0.340 g) and 1,3-diphenylpropane-1,3-dione (2 mmol, 0.448 g) in 20 mL of ethanol or glacial acetic acid.[1]

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into an ice-water bath to precipitate the solid product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the solid product. For further purification, recrystallization from a suitable solvent can be performed.

Protocol 2: Synthesis of 1,3,4-Thiadiazine Derivatives from α-Haloketones

This protocol details the synthesis of 1,3,4-thiadiazine derivatives through the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with an α-haloketone.

Materials:

  • 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide

  • α-haloketone (e.g., 2-bromo-1,3-diphenylpropane-1,3-dione)

  • Ethanol

  • Triethylamine (catalytic amount)

  • Standard laboratory glassware for reflux and filtration

  • Ice bath

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (2 mmol) and the α-haloketone (2 mmol) in 20 mL of ethanol in a round-bottom flask.[1]

  • Add a catalytic amount of triethylamine to the mixture.

  • Heat the reaction mixture to reflux for 5 hours.

  • After cooling to room temperature, pour the mixture into an ice-water bath.

  • Neutralize the solution with dilute hydrochloric acid.

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent to obtain the pure 1,3,4-thiadiazine derivative.[1]

Data Presentation

The following tables summarize quantitative data from representative syntheses.

Table 1: Synthesis of Pyrazole and 1,3,4-Thiadiazine Derivatives

Starting Material 1Starting Material 2Product TypeSolventReaction Time (h)
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide1,3-diphenylpropane-1,3-dionePyrazole derivativeEthanol/Acetic Acid5
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazideAcetyl acetone1,3,4-Thiadiazine derivativeEthanol5
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazideEthyl cyanoacetatePyrazole derivativeEthanol6
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide2-bromo-1,3-diphenylpropane-1,3-dione1,3,4-Thiadiazine derivativeEthanol-

Table 2: Biological Activity of a Synthesized 1,3,4-Thiadiazine Derivative

CompoundCell LineIC50 (µM)Reference Drug (Cisplatin) IC50 (µM)
17 Liver Carcinoma (HepG2)5.353.78
17 Lung Carcinoma (A549)8.746.39

Compound 17 is a 1,3,4-thiadiazine derivative synthesized from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide.[1][3]

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Pyrazole_Derivatives pyrazole_carbothiohydrazide 3,5-Dimethyl-1H-pyrazole- 1-carbothiohydrazide reagents1 Ethanol or Acetic Acid Reflux, 5h pyrazole_carbothiohydrazide->reagents1 diketone 1,3-Diphenylpropane- 1,3-dione diketone->reagents1 product1 Pyrazole Derivative reagents1->product1 Condensation Synthesis_of_Thiadiazine_Derivatives pyrazole_carbothiohydrazide 3,5-Dimethyl-1H-pyrazole- 1-carbothiohydrazide reagents2 Ethanol, Triethylamine (cat.) Reflux, 5h pyrazole_carbothiohydrazide->reagents2 haloketone α-Haloketone haloketone->reagents2 product2 1,3,4-Thiadiazine Derivative reagents2->product2 Cyclocondensation

References

Application Notes: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide Derivatives as Versatile RAFT Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for utilizing 3,5-Dimethyl-1H-pyrazole-1-carbothioamide derivatives as Reversible Addition-Fragmentation chain Transfer (RAFT) agents in polymer science. These agents, specifically 3,5-Dimethyl-1H-pyrazole-1-carbodithioates, offer exceptional control over polymerization processes for a wide variety of monomers, making them highly valuable for the synthesis of well-defined polymers and block copolymers. Their low odor and the stability of the resulting polymers are distinct advantages over traditional trithiocarbonate RAFT agents.[1][2]

Key Applications

Derivatives of this compound are highly effective dithiocarbamate RAFT agents that provide excellent control over molecular weight and dispersity in the polymerization of a broad range of monomers.[3] This versatility allows for the synthesis of advanced polymer architectures, including block copolymers, which are crucial for various applications, including drug delivery systems.[1][3]

These RAFT agents are particularly noteworthy for their ability to control the polymerization of both more activated monomers (MAMs) , such as acrylates and styrenes, and less activated monomers (LAMs) , like vinyl esters.[1][2][4] This dual reactivity is a significant advantage, enabling the synthesis of complex block copolymers without the need for intermediate chemical transformations.[2]

Data Presentation

The following tables summarize the performance of various 3,5-Dimethyl-1H-pyrazole-1-carbodithioate RAFT agents in the polymerization of different monomers.

Table 1: Homopolymerization of More Activated Monomers (MAMs)

MonomerRAFT AgentInitiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Methyl Acrylate (MA)Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBenzene6048515,000< 1.1[1]
N,N-dimethylacrylamide (DMA)Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBenzene6029020,000< 1.1[1]
Styrene (St)Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBulk11087512,000< 1.1[2]
Methyl Methacrylate (MMA)2-Cyano-2-butyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBenzene60156025,000< 1.5[1][2]
Methyl Methacrylate (MMA)4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioateACHNToluene10048030,000< 1.3[4][5]

Table 2: Homopolymerization of Less Activated Monomers (LAMs)

MonomerRAFT AgentInitiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Vinyl Acetate (VAc)Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBulk60165010,000< 1.3[1][2]
Vinyl Acetate (VAc)Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBulk60165512,000< 1.3[1]

Table 3: Synthesis of Block Copolymers

First BlockSecond BlockRAFT Agent UsedInitiatorSolventTemp. (°C)Final Mn ( g/mol )Final Đ (Mw/Mn)Reference
Poly(DMA)Poly(MA)Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBenzene6045,000< 1.2[1][2]
Poly(DMA)Poly(VAc)Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateAIBNBenzene6038,000< 1.4[1][2]

Experimental Protocols

The following are detailed protocols for key polymerization reactions using 3,5-Dimethyl-1H-pyrazole-1-carbodithioate RAFT agents.

Protocol 1: Homopolymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk polymerization of MMA to form poly(methyl methacrylate) (PMMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2-Cyano-2-butyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Benzene (solvent)

  • Ampules or Schlenk tubes

  • Freeze-pump-thaw equipment

  • Oil bath

Procedure:

  • Prepare Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of MMA (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) in benzene (e.g., 5 mL).

  • Aliquot and Add RAFT Agent: Aliquot a specific volume of the stock solution (e.g., 2 mL) into an ampule or Schlenk tube containing the RAFT agent (e.g., 12.3 mg, 0.056 mmol). The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target the desired molecular weight.

  • Degassing: Subject the contents of the ampule to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal: Seal the ampule under vacuum.

  • Polymerization: Place the sealed ampule in a preheated oil bath at 60 °C for a specified time (e.g., 15 hours).

  • Isolation: After the reaction, cool the ampule, open it, and dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Purification: Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Homopolymerization of Vinyl Acetate (VAc)

This protocol outlines the bulk polymerization of VAc.

Materials:

  • Vinyl acetate (VAc), inhibitor removed

  • Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Ampules or Schlenk tubes

  • Freeze-pump-thaw equipment

  • Oil bath

Procedure:

  • Prepare Reaction Mixture: In an ampule, combine VAc (e.g., 2.0 mL, 23.23 mmol), AIBN (e.g., 2.0 mg, 0.012 mmol), and the RAFT agent (e.g., 26.64 mg, 0.12 mmol).

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Seal: Seal the ampule under vacuum.

  • Polymerization: Immerse the sealed ampule in an oil bath set at 60 °C for 16 hours.

  • Isolation and Purification: Follow the isolation and purification steps as described in Protocol 1.

  • Characterization: Characterize the resulting poly(vinyl acetate) using GPC and NMR.

Protocol 3: Synthesis of Poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate) (P(DMA)-b-P(VAc))

This protocol details the synthesis of a block copolymer by chain-extending a P(DMA) macro-RAFT agent with VAc.

Procedure:

  • Synthesize Macro-RAFT Agent: First, synthesize a P(DMA) macro-RAFT agent following a procedure similar to Protocol 1, using Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate as the RAFT agent. Isolate and characterize the P(DMA).

  • Chain Extension: In an ampule, dissolve the purified P(DMA) macro-RAFT agent in a mixture of VAc and a suitable solvent (e.g., benzene). Add a fresh portion of AIBN.

  • Degassing and Sealing: Degas the mixture using three freeze-pump-thaw cycles and seal the ampule under vacuum.

  • Polymerization: Heat the reaction mixture at 60 °C for the desired time.

  • Isolation, Purification, and Characterization: Isolate, purify, and characterize the final block copolymer as described in the previous protocols. Successful block copolymer formation will be indicated by a clear shift to higher molecular weight in the GPC chromatogram while maintaining a low dispersity.

Visualizations

RAFT Polymerization Mechanism

The following diagram illustrates the key steps in the RAFT polymerization process.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating_Radical_Pn Propagating_Radical_Pn Radical->Propagating_Radical_Pn + Monomer (M) Intermediate_Radical Intermediate_Radical Propagating_Radical_Pn->Intermediate_Radical + RAFT Agent (Z-C(=S)S-R) Dead_Polymer Dead_Polymer Propagating_Radical_Pn->Dead_Polymer + P• Macro_RAFT_Agent Macro_RAFT_Agent Intermediate_Radical->Macro_RAFT_Agent - R• Intermediate_Radical_2 Intermediate_Radical_2 Macro_RAFT_Agent->Intermediate_Radical_2 + Propagating Radical (Pm•) New_Propagating_Radical_Pm New_Propagating_Radical_Pm Intermediate_Radical_2->New_Propagating_Radical_Pm - Dormant Polymer (Pn-S-C(=S)-Z) Longer_Propagating_Radical Longer_Propagating_Radical New_Propagating_Radical_Pm->Longer_Propagating_Radical + Monomer (M) New_Propagating_Radical_Pm->Dead_Polymer + P• RAFT Agent (Z-C(=S)S-R) RAFT Agent (Z-C(=S)S-R) Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Prepare_Reaction_Mixture Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) Degassing Degassing (Freeze-Pump-Thaw) Prepare_Reaction_Mixture->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Isolation_Purification Isolation & Purification (Precipitation) Polymerization->Isolation_Purification GPC Gel Permeation Chromatography (GPC) (Mn, Mw, Đ) Isolation_Purification->GPC Analyze Polymer NMR Nuclear Magnetic Resonance (NMR) (Structure, Composition) Isolation_Purification->NMR Analyze Polymer

References

Application Notes and Protocols for the Synthesis of Anti-Tumor Agents from Pyrazole-1-Carbothiohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel anti-tumor agents derived from pyrazole-1-carbothiohydrazide. The methodologies outlined are based on established literature and offer a foundation for the development of potent anti-cancer compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-tumor properties.[1][2] Pyrazole-1-carbothiohydrazide serves as a versatile starting material for the synthesis of various bioactive molecules. By reacting this scaffold with different electrophilic reagents, a diverse library of compounds can be generated and screened for anti-cancer efficacy. The protocols below detail the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, and its subsequent conversion into various derivatives that have shown promising activity against cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide (1)

This protocol describes the synthesis of the key starting material, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, from commercially available reagents.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Thiosemicarbazide

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Synthesis of 3,5-Dimethyl-1H-pyrazole:

    • In a round-bottom flask, combine acetylacetone and hydrazine hydrate.

    • Add water as a solvent and a catalytic amount of a suitable acid (e.g., glacial acetic acid).

    • Stir the reaction mixture at the appropriate temperature (e.g., 50°C) for the specified time.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction mixture to isolate the 3,5-dimethyl-1H-pyrazole product.

  • Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide:

    • In a suitable solvent, react 3,5-dimethyl-1H-pyrazole with thiosemicarbazide in the presence of hydrochloric acid.

    • Reflux the mixture for several hours.

    • After cooling, the product can be isolated by filtration and purified by recrystallization.

  • Hydrolysis to 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide:

    • The carbothioamide from the previous step can be hydrolyzed to the desired carbothiohydrazide under appropriate conditions.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify functional groups.

  • Mass Spectrometry: To determine the molecular weight.

Protocol 2: Synthesis of Pyrazole-1-carbothiohydrazide Derivatives

This protocol outlines the synthesis of various anti-tumor agents starting from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1).

A. Reaction with 1,3-Diketones (e.g., 1,3-diphenylpropane-1,3-dione) [3]

  • Combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) (0.340 g, 2 mmol) and 1,3-diphenylpropane-1,3-dione (2) (0.448 g, 2 mmol) in ethanol (20 ml).

  • Add a catalytic amount of triethylamine.

  • Reflux the mixture for five hours.

  • Cool the reaction to room temperature and then place it in an ice-water bath.

  • Neutralize with diluted hydrochloric acid.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to yield the final compound.

B. Reaction with Ethyl Cyanoacetate [3]

  • Disperse 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) (0.340 g, 2 mmol) and ethyl cyanoacetate (0.226 g, 2 mmol) in absolute ethanol (20 ml).

  • Reflux the mixture for six hours.

  • Pour the reaction mixture into an ice-water bath.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize from an appropriate solvent.

C. Reaction with α-Haloketones [4]

  • Combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) with the desired α-haloketone in a suitable solvent.

  • The reaction conditions (temperature, time) will vary depending on the specific α-haloketone used.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate work-up and purification (e.g., filtration, recrystallization, or column chromatography) to isolate the 1,3,4-thiadiazine derivative.

Data Presentation

The following table summarizes the in vitro anti-tumor activity of a synthesized pyrazole-1-carbothiohydrazide derivative against human cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
17 HepG2 (Liver Carcinoma)5.35Cisplatin3.78
17 A549 (Lung Carcinoma)8.74Cisplatin6.39

Data from a study on novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. The results indicate that compound 17 is the most active against the tested liver and lung carcinoma cell lines.[4]

Visualizations

Experimental Workflow

G General Workflow for Synthesis and Evaluation A Starting Materials (e.g., Acetylacetone, Hydrazine Hydrate) B Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide (1) A->B C Reaction with Electrophiles (e.g., 1,3-Diketones, α-Haloketones) B->C D Synthesis of Pyrazole Derivatives C->D E Purification and Characterization (NMR, IR, MS) D->E F In Vitro Anti-Tumor Activity Screening (e.g., MTT Assay) E->F G Identification of Lead Compounds F->G G Potential Anti-Cancer Mechanisms cluster_0 Cancer Cell A Pyrazole Derivative B Target Interaction (e.g., Kinase Inhibition, DNA Binding) A->B C Signal Transduction Pathway Disruption B->C D Induction of Apoptosis C->D E Cell Cycle Arrest C->E F Inhibition of Proliferation D->F E->F G Tumor Growth Inhibition F->G

References

Application Notes & Protocols: Pyrazole Carbothioamide Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a summary of the biological activities, key experimental protocols, and structure-activity relationships for pyrazole carbothioamide derivatives, a class of heterocyclic compounds showing significant promise as antimicrobial and antifungal agents.[1][2] The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel chemical scaffolds, and pyrazoles have emerged as a valuable pharmacophore in this effort.[1][3][4]

Quantitative Biological Activity Data

The antimicrobial and antifungal efficacy of pyrazole carbothioamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[1][5] The data below, compiled from various studies, showcases the activity of representative compounds against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL)
Compound IDDerivative DescriptionS. aureusE. coliB. subtilisReference
5a 3-(4-(dimethylamino)phenyl)-5-phenyl151520[4]
5b 3-(4-fluorophenyl)-5-(4-(dimethylamino)phenyl)151525[4]
5c 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)101015[4]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide62.512562.5[1]
Ciprofloxacin Standard Antibiotic202030[4]
Chloramphenicol Standard Antibiotic125250125[1]

Note: Lower MIC values indicate higher potency.

Table 2: Antifungal Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL)
Compound IDDerivative DescriptionA. nigerA. flavusC. albicansOther FungiReference
A7 Pyrazolone-carbothioamide derivative---C. glabrata (0.00012), C. neoformans (0.00012)[3]
5b 3-(4-fluorophenyl)-5-(4-(dimethylamino)phenyl)202560-[4]
5c 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)152065-[4]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide2.9-7.8-[1]
Nystatin Standard Antifungal252520-[4]
Clotrimazole Standard Antifungal7.8-7.8-[1]

Note: The exceptionally low MIC values for compound A7 highlight its potent and specific antifungal activity.[3]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis and evaluation of pyrazole carbothioamide derivatives.

Protocol 2.1: General Synthesis of Pyrazole Carbothioamide Derivatives

This two-step process involves the initial synthesis of a chalcone intermediate, followed by a cyclocondensation reaction with thiosemicarbazide.[4][6][7][8]

Step 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)

  • Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in a suitable solvent such as ethanol or methanol.[4][7]

  • Add a catalytic amount of a base (e.g., 40% potassium hydroxide or sodium hydroxide solution) to the mixture.[4][7]

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4][6]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone product.[4]

  • Filter the solid, wash with cold water and dilute HCl, and then dry.[4]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[7]

Step 2: Synthesis of Pyrazole Carbothioamides (Cyclocondensation)

  • Reflux a mixture of the synthesized chalcone (1 mmol) and thiosemicarbazide or its hydrochloride salt (1 mmol) in a solvent like glacial acetic acid or ethanol.[6][8] An acid or base catalyst may be employed.[8][9]

  • Heat the mixture under reflux for 4-8 hours. Monitor the reaction via TLC.[6][8]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the final pyrazole carbothioamide derivative.

  • Filter, wash the solid with water, and dry.

  • Purify the crude product by recrystallization from a solvent such as ethanol to yield the final compound.

  • Confirm the structure of the synthesized compound using spectroscopic methods like FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][10]

Protocol 2.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds and is based on standardized methods.[5][11][12][13]

  • Preparation of Media and Plates: Fill the wells of a 96-well microtiter plate with a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13][14]

  • Compound Preparation: Dissolve the synthesized pyrazole carbothioamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution directly in the microtiter plate to achieve a range of decreasing concentrations. The final volume in each well is typically 50-100 µL.[13]

  • Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.[11]

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound. Include positive controls (microbes in broth, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (16-24 hours for bacteria, 24-48 hours for fungi).[12]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest compound concentration that shows no visible turbidity or growth.[12][13]

Visualized Workflows and Relationships

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of novel pyrazole carbothioamide derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (Aldehydes, Ketones) chalcone Step 1: Chalcone Synthesis (Claisen-Schmidt) start->chalcone pyrazole Step 2: Pyrazole Synthesis (Cyclocondensation) chalcone->pyrazole thiosemicarbazide Thiosemicarbazide thiosemicarbazide->pyrazole purify Purification & Structural Characterization (NMR, MS) pyrazole->purify screening In Vitro Screening (Broth Microdilution Assay) purify->screening mic Determine Minimum Inhibitory Concentration (MIC) screening->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar

General workflow for synthesis and antimicrobial screening.
Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies reveal how chemical modifications to the pyrazole carbothioamide scaffold influence biological activity. The nature and position of substituents on the aromatic rings are critical.[15]

G core R¹-Aryl Pyrazole-Carbothioamide Core R²-Aryl r1_node Substituents at R¹ core:f0->r1_node r2_node Substituents at R² core:f2->r2_node cs_node C=S Group core:f1->cs_node Essential Moiety r1_info Halogen groups (e.g., -Cl, -F) often enhance activity. Electron-withdrawing groups can be favorable. r1_node->r1_info r2_info Electron-donating groups like -N(CH₃)₂ have shown potent activity. Modifications here significantly impact potency. r2_node->r2_info cs_info The thiocarbonyl (C=S) group is often crucial for the observed biological activity. cs_node->cs_info

Key structure-activity relationships for pyrazole carbothioamides.
Proposed Antifungal Mechanism of Action

While the exact mechanism can vary, some potent pyrazolone carbothioamide derivatives have been shown to act by disrupting fungal homeostasis.[3] Other related pyrazole derivatives are known inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.[16][17]

G compound Potent Pyrazole Carbothioamide (e.g., A7) target Disruption of Fungal Iron Homeostasis compound->target Binds/Interacts ros Accumulation of Reactive Oxygen Species (ROS) target->ros Leads to damage Oxidative Stress & Lipid Peroxidation ros->damage death Fungal Cell Death damage->death Causes

Antifungal mechanism for select pyrazolone carbothioamides.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary synthesis route involving the condensation of acetylacetone and thiosemicarbazide.

Issue 1: Low Product Yield

A diminished yield of the desired product is a frequent challenge. Several factors can contribute to this issue, from suboptimal reaction conditions to the purity of starting materials.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Maintain the reaction temperature at approximately 20°C when using an acid catalyst in an aqueous medium. For syntheses involving a base like potassium hydroxide in ethanol, refluxing for a specified period is crucial.
Incorrect Reaction Time For the acid-catalyzed reaction in water, a duration of 5 hours has been reported to give a high yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
Inappropriate Solvent Water is an effective solvent for the acid-catalyzed synthesis. For base-catalyzed reactions, ethanol is commonly used.
Impure Reactants Ensure the purity of both acetylacetone and thiosemicarbazide. Impurities can lead to side reactions, consuming the reactants and reducing the yield of the target molecule.
Suboptimal pH The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. For the condensation of acetylacetone with thiosemicarbazide, an acidic medium, such as using hydrogen chloride, has been shown to be effective.

Issue 2: Presence of Impurities in the Final Product

The formation of byproducts and the presence of unreacted starting materials can contaminate the final product, necessitating further purification steps.

Potential ImpurityIdentification and Removal
Acetyl thiosemicarbazide This is a known byproduct of the reaction between acetylacetone and thiosemicarbazide.[1][2] It can be identified by spectroscopic methods such as NMR and Mass Spectrometry. Purification can be achieved through recrystallization or column chromatography.
Unreacted Acetylacetone Can be detected by TLC or GC-MS. Most of it can be removed during the work-up procedure by washing with an appropriate solvent.
Unreacted Thiosemicarbazide Can be identified by TLC. Recrystallization is an effective method for its removal.
Polymeric Byproducts Formation of polymers can occur under certain conditions. These are typically insoluble and can be removed by filtration.

Issue 3: Reaction Fails to Initiate or Stalls

In some instances, the reaction may not start or may stop before completion.

Potential CauseRecommended Solution
Inactive Catalyst If using a catalyst, ensure its activity. For acid-catalyzed reactions, use a fresh solution of the acid.
Low Reaction Temperature While high temperatures can lead to side reactions, a temperature that is too low may prevent the reaction from starting. Ensure the reaction mixture reaches the optimal temperature.
Poor Mixing Ensure efficient stirring of the reaction mixture to facilitate contact between the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely reported method is the condensation reaction between acetylacetone and thiosemicarbazide. This reaction can be carried out under acidic or basic conditions. A specific protocol using hydrogen chloride in water at 20°C for 5 hours has been reported to yield up to 85% of the product.[3]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product.

Q3: What is the best method for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. Ethanol has been reported as a suitable solvent for recrystallization.[4] For more challenging separations, column chromatography using silica gel may be necessary.

Q4: Can the precursor, 3,5-dimethylpyrazole, be synthesized in-house?

Yes, 3,5-dimethylpyrazole can be synthesized with a high yield (over 90%) by reacting acetylacetone with hydrazine hydrate. This reaction is typically carried out in water or ethanol.

Q5: Are there any known side reactions to be aware of?

Yes, a key side reaction is the formation of acetyl thiosemicarbazide.[1][2] Controlling the reaction conditions, such as temperature and stoichiometry of the reactants, can help to minimize the formation of this byproduct.

Experimental Protocols

Synthesis of this compound (Acid-Catalyzed)

This protocol is based on a reported method with a high yield.[3]

  • Reactants:

    • Acetylacetone

    • Thiosemicarbazide

    • Hydrogen chloride (as a catalyst)

    • Water (as a solvent)

  • Procedure:

    • Dissolve thiosemicarbazide in water.

    • Add a catalytic amount of hydrogen chloride to the solution.

    • Add acetylacetone dropwise to the mixture while stirring.

    • Maintain the reaction temperature at 20°C.

    • Continue stirring for 5 hours.

    • Monitor the reaction progress by TLC.

    • After completion, isolate the product by filtration.

    • Wash the crude product with cold water.

    • Purify the product by recrystallization from ethanol.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 3,5-Dimethylpyrazole (Precursor) Synthesis

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Glacial Acetic AcidWater503>90
NoneWater15295
NoneEthanolReflux1Not specified

Note: This data is for the synthesis of the precursor, 3,5-dimethylpyrazole, and provides insight into the general reaction characteristics.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Acetylacetone Acetylacetone Condensation Condensation Reaction (Acid or Base Catalyzed) Acetylacetone->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation CrudeProduct Crude this compound Condensation->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) Start->OptimizeConditions AnalyzeByproducts Analyze for Byproducts (e.g., Acetyl thiosemicarbazide) Start->AnalyzeByproducts CheckPurity->OptimizeConditions OptimizeConditions->AnalyzeByproducts RefinePurification Refine Purification Method (Recrystallization, Chromatography) AnalyzeByproducts->RefinePurification SuccessfulSynthesis Improved Yield and Purity RefinePurification->SuccessfulSynthesis

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3,5-Dimethyl-1H-pyrazole-1-carbothioamide via recrystallization. Below, you will find troubleshooting guides, frequently asked questions, a detailed experimental protocol, and illustrative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, ethanol is a commonly recommended and effective solvent for the recrystallization of analogous pyrazole-1-carbothioamide and thiourea derivatives.[1][2][3] Protic solvents like methanol and isopropanol may also be suitable.[4] For a novel compound or when optimizing a procedure, a solvent screening is always the recommended first step to identify the ideal solvent that dissolves the compound well when hot but poorly when cold.[5]

Q2: How can I improve the yield of my recrystallized product?

A2: Low yield is a common issue in recrystallization. To improve it, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Also, allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize crystal formation.[1]

Q3: My product is colored. How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.- Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.- Consider using a lower-boiling point solvent or a mixed solvent system.
Crystallization happens too quickly, resulting in small or impure crystals. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent to the heated solution.- Ensure the solution cools slowly at room temperature before moving to an ice bath.
The recrystallized product has a low melting point or appears impure. Impurities were trapped in the crystal lattice due to rapid cooling, or the chosen solvent is not suitable for removing the specific impurities.- Perform a second recrystallization, ensuring slow cooling.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.- Re-evaluate your choice of solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general yet detailed methodology for the purification of this compound. Ethanol is suggested as a starting solvent based on literature for similar compounds.[1][2][3]

1. Solvent Selection (Screening):

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) to each tube at room temperature. Observe the solubility.

  • Gently heat the test tubes of the solvents in which the compound was insoluble or sparingly soluble at room temperature. Observe if the compound dissolves.

  • Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. The ideal solvent will show poor solubility at room temperature, high solubility at its boiling point, and will form well-defined crystals upon cooling.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring or swirling until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Swirl the mixture and gently boil for a few minutes.

4. Hot Filtration:

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the purified crystals to a watch glass and allow them to air dry completely, or place them in a desiccator.

8. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Purity can be further assessed by techniques such as TLC, HPLC, or NMR spectroscopy.

Data Presentation

The following table provides an illustrative example of data that should be collected during a solvent screening for the recrystallization of this compound.

Disclaimer: The following data is illustrative and intended as a guide for solvent selection. Actual solubility and crystal quality should be determined experimentally.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
Ethanol LowHighWell-formed needles
Methanol ModerateHighSmall needles
Water Very LowLowAmorphous powder
Ethyl Acetate ModerateHighOiled out initially
Acetone HighHighPoor recovery
Hexane InsolubleInsolubleN/A

Visualizations

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if impurities or charcoal present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute Yes no_nucleation No nucleation sites? no_crystals->no_nucleation No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Yes solvent_bp_high Solvent BP > Compound MP? oiling_out->solvent_bp_high Yes too_much_solvent Too much solvent used? low_yield->too_much_solvent Yes premature_cryst Premature crystallization? low_yield->premature_cryst Yes boil_solvent Boil off some solvent sol_too_dilute->boil_solvent scratch_flask Scratch flask / Add seed crystal no_nucleation->scratch_flask reheat_cool_slow Reheat, add solvent, cool slowly cooling_too_fast->reheat_cool_slow change_solvent Choose lower boiling solvent solvent_bp_high->change_solvent use_min_solvent Use minimum amount of hot solvent too_much_solvent->use_min_solvent preheat_funnel Pre-heat filtration apparatus premature_cryst->preheat_funnel

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

References

Common side products in the synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. The following information is designed to help identify and resolve common issues encountered during the experimental process, with a focus on the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the cyclocondensation reaction between acetylacetone (a 1,3-dicarbonyl compound) and thiosemicarbazide.[1][2][3] This reaction is typically carried out in a suitable solvent, often with the use of an acid catalyst to promote cyclization.

Q2: I am getting a low yield of the desired product. What are the potential reasons?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[3]

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of side products. Acidic conditions generally favor the formation of the pyrazole ring.[2]

  • Formation of side products: The co-formation of side products is a common cause of low yields of the desired compound.

  • Purity of starting materials: Impurities in either acetylacetone or thiosemicarbazide can lead to undesired side reactions.

Q3: What are the most common side products I should be aware of?

A3: The primary and most frequently reported side product is acetyl thiosemicarbazide .[4] Other potential side products include:

  • 5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: A stable intermediate that may not fully dehydrate to the final pyrazole.

  • 3,5-Dimethylpyrazole: This can form if the carbothioamide group is cleaved during the reaction, particularly under harsh conditions.

  • Acetylacetone thiosemicarbazone: The initial condensation product which may not have cyclized.

Troubleshooting Guide: Identification and Mitigation of Side Products

This guide provides a structured approach to identifying and dealing with common side products.

Problem 1: Presence of a significant amount of an unexpected solid in the crude product.

Possible Cause: Formation of Acetyl Thiosemicarbazide.

Identification:

  • Solubility: Acetyl thiosemicarbazide has different solubility profiles compared to the desired product. It is generally more polar.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for characteristic signals of the acetyl group (a sharp singlet around 2.0-2.2 ppm) and the thiosemicarbazide backbone protons.

    • FTIR: The presence of a strong C=O stretching band from the acetyl group (around 1660-1680 cm⁻¹) in addition to the thioamide bands is indicative of this side product.

Mitigation Strategies:

  • Reaction Conditions: The formation of acetyl thiosemicarbazide can be minimized by ensuring the reaction conditions favor cyclization. The use of a catalytic amount of acid (e.g., hydrochloric acid or acetic acid) is crucial.

  • Purification:

    • Recrystallization: This is an effective method for separating the desired product from acetyl thiosemicarbazide. A solvent system where the solubility of the two compounds differs significantly should be chosen. Ethanol or ethanol/water mixtures are often good starting points.

    • Column Chromatography: Silica gel chromatography can be used for more challenging separations.

Problem 2: The isolated product shows an -OH peak in the IR spectrum and a higher mass in the mass spectrum than expected.

Possible Cause: Incomplete dehydration leading to the formation of 5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Identification:

  • FTIR Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of an O-H group.[5]

  • Mass Spectrometry: The molecular ion peak will correspond to the hydrated pyrazole structure (C₆H₁₁N₃OS), which is 18 mass units higher than the desired product.

  • ¹H NMR Spectroscopy: The presence of signals corresponding to the diastereotopic protons of the CH₂ group in the pyrazoline ring and a signal for the hydroxyl proton.

Mitigation Strategies:

  • Increased Reaction Temperature/Time: Prolonging the reaction time or increasing the temperature can promote the dehydration of the hydroxyl intermediate.

  • Dehydrating Agents: The addition of a dehydrating agent towards the end of the reaction can facilitate the elimination of water.

  • Acid Catalyst: Ensuring the presence of an effective acid catalyst is key to promoting the dehydration step.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Acetylacetone

  • Thiosemicarbazide

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • Dissolve thiosemicarbazide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • To this solution, add an equimolar amount of acetylacetone dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the crude product by filtration.

  • Wash the crude product with cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Data Presentation

Table 1: Influence of Catalyst on Product Yield (Illustrative)

CatalystReaction Time (h)Temperature (°C)Yield of Main Product (%)Yield of Acetyl Thiosemicarbazide (%)
None4784535
HCl (catalytic)37885<5
Acetic Acid4787510

Note: The yields are illustrative and can vary based on the specific reaction scale and conditions.

Visualizations

Reaction Pathway and Side Product Formation

reaction_pathway acetylacetone Acetylacetone intermediate Thiosemicarbazone Intermediate acetylacetone->intermediate + H₂O thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate + H₂O main_product 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide intermediate->main_product Cyclization - H₂O (Acid catalyzed) side_product1 Acetyl Thiosemicarbazide intermediate->side_product1 Side Reaction side_product2 5-Hydroxy-3,5-dimethyl- 4,5-dihydro-1H-pyrazole- 1-carbothioamide intermediate->side_product2 Incomplete Dehydration

Caption: General reaction scheme for the synthesis of this compound and the formation of common side products.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity analyze_crude Analyze Crude Product (TLC, NMR, IR) check_purity->analyze_crude side_product_present Side Product(s) Identified? analyze_crude->side_product_present optimize_conditions Optimize Reaction Conditions (Catalyst, Temp, Time) side_product_present->optimize_conditions Yes no_side_product Incomplete Reaction or Handling Loss side_product_present->no_side_product No purify Select Appropriate Purification Method (Recrystallization, Chromatography) optimize_conditions->purify end Pure Product purify->end no_side_product->optimize_conditions

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Pyrazole-1-carbothioamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole-1-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazole-1-carbothioamides?

A1: The most prevalent methods include the cyclocondensation of chalcones with thiosemicarbazide or its derivatives, and one-pot multicomponent reactions involving a hydrazine, an active methylene compound (like arylidene malononitrile), and an isothiocyanate.[1][2]

Q2: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), incorrect stoichiometry, or the formation of side products. To improve the yield, ensure the purity of your reactants, particularly the chalcone and thiosemicarbazide. You can also try optimizing the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Adjusting the solvent and the base or catalyst used can also significantly impact the yield.[3]

Q3: My product is difficult to purify. What are the recommended purification methods?

A3: Recrystallization is the most common method for purifying pyrazole-1-carbothioamides.[4] Effective solvent systems include ethanol, methanol, ethanol/DMF mixtures, and ethyl acetate.[5][6][7] If recrystallization is insufficient, column chromatography on silica gel is a viable alternative.[6] Deactivating the silica gel with triethylamine may be necessary if the compound adheres strongly to the column.[7]

Q4: Are there any common side products I should be aware of?

A4: The formation of regioisomers can be a concern when using unsymmetrical chalcones. Additionally, incomplete cyclization may leave unreacted starting materials or intermediates in the reaction mixture. In some cases, oxidation of the pyrazoline to a pyrazole can occur, though this is sometimes the desired outcome.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation - Inactive reagents (e.g., old thiosemicarbazide).- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate solvent or base/catalyst.- Use fresh, high-purity reagents.- Optimize temperature; some reactions work well at room temperature while others require reflux.[3][5]- Monitor the reaction by TLC to determine the optimal reaction time.- Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and bases (e.g., NaOH, KOH) or catalysts (e.g., Amberlyst-15).[3][5]
Formation of Multiple Products (Visible on TLC) - Presence of impurities in starting materials.- Formation of regioisomers from unsymmetrical chalcones.- Undesired side reactions.- Purify starting materials before the reaction.- If regioisomers are formed, try to separate them by column chromatography or fractional recrystallization.[8] Modifying reaction conditions (e.g., solvent polarity, temperature) may favor the formation of one isomer.- Characterize the side products to understand the side reactions and adjust conditions accordingly.
Product "Oiling Out" During Recrystallization - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower boiling point solvent or a mixed solvent system.- Add a small amount of the "good" solvent to the hot solution to reduce saturation.- Ensure slow cooling to promote crystal formation over oiling.[8]
Difficulty in Removing Colored Impurities - Decomposition of reagents or products.- Presence of highly conjugated impurities.- Treat the crude product with activated charcoal during recrystallization.- Column chromatography may be effective in separating colored impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole-1-carbothioamide Synthesis from Chalcones and Thiosemicarbazide.

Chalcone Substituent Solvent Base/Catalyst Temperature Time (h) Yield (%) Reference
Varied ArylEthanolNaOHReflux14Not specified[9]
Varied ArylEthanolKOHReflux5High (not specified)[5]
Varied ArylAcetonitrileAmberlyst-15Room Temp.1-285-92[3]
Varied ArylAcetic AcidNoneReflux4-680 (for one example)[10]
Varied ArylEthanolSodium AcetateReflux6Not specified[11]

Table 2: One-Pot Synthesis of 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides. [1]

Aryl Group Isothiocyanate Catalyst Temperature (°C) Time (min) Yield (%)
PhenylCyclohexyl isothiocyanateHAp/ZnCl260-703090
4-ChlorophenylCyclohexyl isothiocyanateHAp/ZnCl260-703588
4-MethoxyphenylCyclohexyl isothiocyanateHAp/ZnCl260-703092
PhenylPhenyl isothiocyanateHAp/ZnCl260-704085

Experimental Protocols

Protocol 1: Synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide from Chalcone and Thiosemicarbazide (Base-Catalyzed)[4]
  • Reaction Setup: To a solution of the appropriate chalcone (0.001 mol) in absolute ethanol (10 mL), add thiosemicarbazide (0.0015 mol) and a 40% aqueous solution of NaOH (1 mL).

  • Reaction: Reflux the reaction mixture for six hours. Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (1:1) eluent.

  • Work-up: After completion, pour the reaction mixture onto crushed ice.

  • Purification: Filter the resulting solid precipitate, wash it with distilled water, and dry it. Recrystallize the crude product from ethanol to obtain the purified pyrazole-1-carbothioamide.

Protocol 2: One-Pot Synthesis of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide[1]
  • Reaction Setup: In a reaction vessel, mix hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), cyclohexyl isothiocyanate (1 mmol), and a catalytic amount of HAp/ZnCl2 (10 wt%).

  • Reaction: Stir the mixture at 60-70°C for the appropriate time (typically 30-40 minutes), monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, extract the pure organic product with chloroform.

  • Purification: Recrystallize the product from ethanol.

Visualizations

Reaction_Pathway Chalcone Chalcone Intermediate Michael Adduct Intermediate Chalcone->Intermediate + Base/Catalyst Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Product Pyrazole-1-carbothioamide Intermediate->Product Cyclization & Dehydration

Caption: Reaction pathway for pyrazole-1-carbothioamide synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Mix Chalcone, Thiosemicarbazide, Solvent, & Base Reflux Heat to Reflux Reagents->Reflux TLC Monitor by TLC Reflux->TLC Quench Pour onto Ice TLC->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Product Recrystallize->Dry

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Low Yield Issue CheckPurity Check Reagent Purity Start->CheckPurity OptimizeCond Optimize Conditions (Temp, Time, Solvent) CheckPurity->OptimizeCond Pure Impure Purify Starting Materials CheckPurity->Impure Impure AdjustCond Systematically Vary Conditions & Monitor OptimizeCond->AdjustCond No Improvement Success Improved Yield OptimizeCond->Success Improvement CheckStoich Verify Stoichiometry AdjustStoich Recalculate and Re-weigh Reagents CheckStoich->AdjustStoich Incorrect CheckStoich->Success Correct Impure->Success AdjustCond->CheckStoich AdjustStoich->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification Strategies for Reactions Involving Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted thiosemicarbazide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My thiosemicarbazone product has precipitated from the reaction mixture. How can I remove the unreacted thiosemicarbazide?

A1: In many cases, thiosemicarbazone products are significantly less soluble in the reaction solvent (e.g., ethanol, methanol) than the starting thiosemicarbazide.[1][2] If your product has precipitated, you can perform the following steps:

  • Filtration: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold reaction solvent (e.g., methanol or ethanol) to remove residual dissolved thiosemicarbazide.[1] Multiple small washes are more effective than one large wash.

  • Further Washing: A subsequent wash with a non-polar solvent like petroleum ether can help remove non-polar impurities.[3]

  • Drying: Dry the purified product under vacuum.

Q2: My product is soluble in the reaction solvent. What is the best approach to remove the unreacted thiosemicarbazide?

A2: If your product remains in solution, several techniques can be employed based on the differing properties of your product and thiosemicarbazide. The most common methods are Extractive Workup, Acid-Base Extraction, and Column Chromatography. A decision workflow for selecting the appropriate method is provided below.

Q3: What is the pKa of thiosemicarbazide and how does that influence the purification strategy?

A3: The pKa of thiosemicarbazide is approximately 1.5.[4] This indicates it is a weak base. This property is exploited in acid-base extraction, where an acidic wash can protonate the thiosemicarbazide, making it highly water-soluble and easily separable from a less basic, organic-soluble product.

Q4: Can I use a scavenger resin to remove excess thiosemicarbazide?

A4: While scavenger resins are excellent tools for purification, resins designed to scavenge nucleophiles like thiosemicarbazide are less common than those for scavenging electrophiles. However, a thiosemicarbazide-formaldehyde resin has been developed to act as a nucleophilic scavenger for electrophiles.[5][6] In principle, a resin with an electrophilic functional group (e.g., an aldehyde or isocyanate) could be used to bind and remove excess thiosemicarbazide. This is an advanced technique that may require sourcing or synthesizing a specific scavenger resin.

Troubleshooting Guides

Method 1: Extractive Workup

This method is ideal when your desired product has low water solubility.

  • Problem: After aqueous extraction, I am still observing unreacted thiosemicarbazide in my organic layer (e.g., by TLC analysis).

    • Solution: Increase the number of aqueous washes. Thiosemicarbazide is very soluble in water, so multiple extractions with water will enhance its removal. Use of a saturated brine solution for the final wash can help to remove residual water from the organic layer.

  • Problem: My product is partially soluble in water and I am experiencing low yields after extractive workup.

    • Solution: Minimize the volume of water used for each extraction. Alternatively, you can back-extract the aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product. Consider using a more non-polar extraction solvent if your product is sufficiently soluble.

Method 2: Acid-Base Extraction

This method is suitable if your product is not sensitive to acid and is less basic than thiosemicarbazide.

  • Problem: The acidic wash is not effectively removing the thiosemicarbazide.

    • Solution: Ensure the acidic solution is of an appropriate concentration. A dilute solution of hydrochloric acid (e.g., 0.1 M to 1 M) is typically sufficient. Confirm that the pH of the aqueous layer is acidic after the extraction.

  • Problem: My product is also being extracted into the aqueous layer during the acidic wash.

    • Solution: Your product may be sufficiently basic to be protonated by the acid wash. In this case, acid-base extraction is not a suitable method. Consider using extractive workup with water or column chromatography.

Method 3: Column Chromatography

This is a versatile method for separating compounds with different polarities.

  • Problem: I cannot achieve good separation between my product and thiosemicarbazide on the column.

    • Solution: Optimize your solvent system. Since thiosemicarbazide is highly polar, a less polar mobile phase should keep it adsorbed to the silica gel while allowing your less polar product to elute. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal conditions for separation before running the column.

  • Problem: My product is streaking on the column.

    • Solution: This may be due to overloading the column or poor solubility in the eluent. Ensure the crude material is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If the compound is not very soluble in the eluent, you can dissolve it in a slightly more polar solvent, but keep the volume to a minimum.

Data Presentation

MethodPrinciple of SeparationBest Suited ForKey Considerations
Recrystallization/Filtration Differential solubility of the product and thiosemicarbazide in the reaction solvent.Reactions where the desired product is a solid that precipitates from the reaction mixture.[1]The product should have low solubility in the cold solvent, while thiosemicarbazide is soluble.
Extractive Workup High water solubility of thiosemicarbazide.Products with low to negligible water solubility.Multiple extractions may be needed for complete removal.
Acid-Base Extraction The basic nature of thiosemicarbazide (pKa ≈ 1.5) allows for its protonation and subsequent dissolution in an aqueous acidic phase.[4]Acid-stable products that are less basic than thiosemicarbazide.The product's stability in acidic conditions must be confirmed.
Column Chromatography Differential polarity between the product and the highly polar thiosemicarbazide.A wide range of products, especially when other methods fail or when multiple impurities are present.Requires optimization of the solvent system using TLC.
Quenching (Reactive Scavenging) Chemical reaction of excess thiosemicarbazide with a scavenger to form an easily removable byproduct.Situations where other methods are not effective and a suitable scavenger is available.A scavenger must react selectively with thiosemicarbazide and not the desired product.

Experimental Protocols

Protocol 1: Extractive Workup
  • Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like ethanol or methanol, remove the solvent under reduced pressure.

  • Dissolution: Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. Shake the funnel, allow the layers to separate, and drain the aqueous layer.

  • Repeat: Repeat the aqueous wash 2-3 times.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Acid-Base Extraction
  • Solvent Removal (Optional): As in the extractive workup, remove any water-miscible solvents.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl).

  • Repeat: Repeat the acidic wash 1-2 times.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Water and Brine Wash: Wash the organic layer with deionized water, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.

Protocol 3: Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product (Rf ≈ 0.3-0.4) and thiosemicarbazide (which should remain at the baseline, Rf ≈ 0). A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Quenching with an Aldehyde

This method converts the highly polar thiosemicarbazide into a less polar thiosemicarbazone, which may be easier to remove by chromatography or recrystallization.

  • Addition of Quenching Agent: After the primary reaction is complete, add an excess of a simple aldehyde (e.g., benzaldehyde) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the unreacted thiosemicarbazide.

  • Purification: Purify the desired product from the newly formed thiosemicarbazone using column chromatography or recrystallization.

Visualizations

Removal_Workflow start Reaction Mixture (Product + Unreacted Thiosemicarbazide) product_precipitated Is the product precipitated? start->product_precipitated filter_wash Filter and wash solid with cold solvent (e.g., Ethanol) product_precipitated->filter_wash Yes product_in_solution Is the product soluble in an organic solvent and insoluble in water? product_precipitated->product_in_solution No pure_product1 Purified Product filter_wash->pure_product1 extractive_workup Perform Extractive Workup with Water/Brine product_in_solution->extractive_workup Yes acid_stable Is the product stable to dilute acid? product_in_solution->acid_stable No pure_product2 Purified Product extractive_workup->pure_product2 acid_base_extraction Perform Acid-Base Extraction (e.g., with 0.1M HCl) acid_stable->acid_base_extraction Yes chromatography Perform Column Chromatography acid_stable->chromatography No pure_product3 Purified Product acid_base_extraction->pure_product3 pure_product4 Purified Product chromatography->pure_product4

Caption: Decision workflow for selecting a purification method.

Extractive_Workup_Flow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_water Wash with H₂O (x3) dissolve->wash_water aqueous_layer1 Aqueous Layer (contains Thiosemicarbazide) wash_water->aqueous_layer1 wash_brine Wash with Brine wash_water->wash_brine aqueous_layer2 Aqueous Layer wash_brine->aqueous_layer2 dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for extractive workup.

Acid_Base_Extraction_Flow start Crude Reaction Mixture in Organic Solvent wash_acid Wash with dilute HCl (x2) start->wash_acid aqueous_acid Aqueous Acidic Layer (contains Protonated Thiosemicarbazide) wash_acid->aqueous_acid wash_bicarb Wash with NaHCO₃ wash_acid->wash_bicarb aqueous_base Aqueous Bicarbonate Layer wash_bicarb->aqueous_base wash_water Wash with H₂O/Brine wash_bicarb->wash_water dry_concentrate Dry and Concentrate wash_water->dry_concentrate product Purified Product dry_concentrate->product

Caption: Experimental workflow for acid-base extraction.

References

Minimizing byproduct formation in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Pyrazole Product

Q: I am consistently obtaining a low yield of my target pyrazole. What are the potential causes and how can I improve it?

A: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: In some cases, increasing the reaction temperature can drive the reaction to completion. However, be cautious as higher temperatures can also lead to degradation or side product formation. A temperature-controlled study might be necessary to find the optimal balance.[1]

    • Solvent: The choice of solvent can significantly impact the reaction. If reactants are poorly soluble, consider solvent screening to find a more suitable medium.[2] For instance, in certain syntheses, a switch from ethanol to an aprotic dipolar solvent like DMF or NMP has shown improved results.

    • Catalyst: The Knorr pyrazole synthesis is often acid-catalyzed.[2][3] Ensure the appropriate amount and type of acid catalyst are used. In some cases, a base might be required depending on the specific reaction.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Formation of Stable Intermediates: Sometimes, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product. Adjusting the workup procedure, for instance by adding a dehydration step, might be necessary.

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. Consider using milder reaction conditions or modifying the purification process.

  • Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization. Optimizing the purification protocol is crucial.

Issue 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The regioselectivity is influenced by both steric and electronic factors of the carbonyl groups, as well as the reaction conditions.

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer compared to reactions run in ethanol.

  • Reaction Conditions (pH): The pH of the reaction medium can influence the reaction pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.

  • Nature of Substituents: The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine will dictate the preferred site of initial nucleophilic attack.

Issue 3: Difficult Purification of the Final Product

Q: I am struggling to purify my pyrazole derivative due to closely eluting impurities or poor solubility. What strategies can I employ?

A: Purification can be challenging due to the presence of isomers or other byproducts with similar polarities.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. Careful solvent selection is key. A solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For poorly soluble compounds, consider using a binary solvent system (a "good" solvent and a "poor" solvent).[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.

    • Solvent System Optimization: A thorough optimization of the eluent system using TLC is crucial to achieve good separation.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Salt Formation: If your pyrazole derivative contains an acidic or basic functional group, converting it to a salt can alter its solubility and facilitate purification by precipitation or extraction.

  • Purification via Acid Addition Salts: A method for purifying pyrazoles involves dissolving the crude product in a suitable solvent and treating it with an inorganic or organic acid to form an acid addition salt, which can then be crystallized and isolated.[4][5]

Data Presentation

The following tables summarize the impact of various reaction conditions on the yield and regioselectivity of pyrazole synthesis, based on literature data.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
14,4,4-Trifluoro-1-phenylbutane-1,3-dionePhenylhydrazineEthanol50:5075
24,4,4-Trifluoro-1-phenylbutane-1,3-dionePhenylhydrazineN,N-Dimethylacetamide98:277
31-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol52:4872
41-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineN,N-Dimethylacetamide>99:174

Data compiled from studies on the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones.

Table 2: Optimization of Reaction Conditions for the Synthesis of 3,5-Diarylpyrazoles

EntryCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)
1cat. HCl / 4 equiv. DMSO / cat. I₂EthanolReflux585
2cat. HCl / 4 equiv. DMSOEthanolReflux4881
3cat. HCl / cat. H₂SO₄EthanolReflux583
4DMSO onlyEthanolReflux>480

Data based on the reaction of acetophenones with aryl hydrazones.[6]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [7]

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic.

    • Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135-145 °C.

    • After heating, a heavy syrup will be formed. Transfer the syrup to a beaker and cool it in an ice-water bath.

    • Add a small portion of diethyl ether (e.g., 2 mL) and stir the mixture vigorously to induce crystallization of the crude product.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.

    • Purify the product by recrystallizing from a minimum amount of hot ethanol.

    • Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.

    • Filter the pure product, dry it in a desiccator, and determine the yield and melting point.

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [2][8]

  • Materials:

    • Ethyl benzoylacetate

    • Hydrazine hydrate

    • 1-Propanol

    • Glacial acetic acid

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).

    • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing byproduct formation in pyrazole synthesis.

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O) Byproducts Byproducts Cyclic Intermediate->Byproducts Side Reactions Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impurities Found OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) CheckPurity->OptimizeConditions Purity Confirmed MonitorReaction Monitor Reaction (TLC, LC-MS) OptimizeConditions->MonitorReaction CheckIntermediates Investigate Stable Intermediates MonitorReaction->CheckIntermediates Incomplete Reaction CheckDegradation Assess Product Degradation CheckIntermediates->CheckDegradation OptimizePurification Optimize Purification Protocol CheckDegradation->OptimizePurification ImprovedYield Improved Yield OptimizePurification->ImprovedYield Regioselectivity_Control Start Mixture of Regioisomers Solvent Modify Solvent (e.g., Fluorinated Alcohols) Start->Solvent pH Adjust Reaction pH (Acidic vs. Basic) Start->pH Substituents Consider Steric/Electronic Effects of Substituents Start->Substituents DesiredIsomer Desired Regioisomer Solvent->DesiredIsomer pH->DesiredIsomer Substituents->DesiredIsomer

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

A1: The most widely used method is the direct condensation reaction between acetylacetone and thiosemicarbazide. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and proceeds in a suitable solvent like water or ethanol.

Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant scale?

A2: The primary challenges include managing the reaction exotherm, ensuring efficient mixing to avoid localized hotspots, controlling the crystallization process for optimal purity and yield, and handling the purification of the final product on a larger scale.[1][2][3]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The reaction between acetylacetone and thiosemicarbazide can be exothermic. It is crucial to have a robust cooling system for the reactor and to control the addition rate of reactants to manage heat generation.[1][3][4] Proper personal protective equipment (PPE) should be worn at all times, and the reaction should be conducted in a well-ventilated area. A risk assessment should be performed to evaluate potential thermal runaway scenarios.[4]

Q4: Can I use a different 1,3-dicarbonyl compound to synthesize other pyrazole-1-carbothioamides?

A4: Yes, this synthetic route is versatile. Using other 1,3-dicarbonyl compounds will result in different substitution patterns on the pyrazole ring. Similarly, substituted thiosemicarbazides can be used to modify the carbothioamide group.

Q5: What are the typical solvents used for the recrystallization of this compound?

A5: Ethanol and water are commonly used solvents for the recrystallization of this compound, often yielding fluffy white crystals upon successful purification.[5] The choice of solvent may depend on the scale and the impurity profile.

Experimental Protocols

Synthesis of this compound

This protocol is based on the acid-catalyzed condensation of acetylacetone and thiosemicarbazide.

Materials:

  • Acetylacetone (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Water or Ethanol (solvent)

  • Sodium Bicarbonate solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and a controlled addition funnel, dissolve thiosemicarbazide in water (or ethanol).

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Slowly add acetylacetone to the mixture at a controlled rate, maintaining the temperature at 20°C with cooling.

  • After the addition is complete, continue stirring the mixture for approximately 5 hours at 20°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The crude product will precipitate out of the solution.

  • Filter the solid product and wash it with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from hot ethanol.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Presentation

ParameterValue/RangeReference
Reactants
Acetylacetone1.0 equivalentGeneral Stoichiometry
Thiosemicarbazide1.0 equivalentGeneral Stoichiometry
Reaction Conditions
SolventWater or Ethanol[6]
CatalystHydrochloric Acid[6]
Temperature20 °C[6]
Reaction Time5 hours[6]
Yield
Reported Yield~85%[6]
Purification
MethodRecrystallization[5]
SolventEthanol[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction has gone to completion by monitoring with TLC.- Check the quality and stoichiometry of the starting materials.- Verify the effectiveness of the acid catalyst.
Product loss during workup.- Optimize the neutralization and precipitation steps.- Minimize the amount of solvent used for washing the product.
Impure Product (Discoloration/Side Products) Reaction temperature too high, leading to side reactions.- Maintain strict temperature control during the addition of acetylacetone.- Ensure efficient stirring to prevent localized overheating.
Inefficient purification.- Perform multiple recrystallizations if necessary.- Consider using a different recrystallization solvent or a solvent mixture.
Poor Crystallization Solution is too concentrated or too dilute.- Adjust the solvent volume during recrystallization.- Try cooling the solution at a slower rate to promote larger crystal growth.
Presence of impurities inhibiting crystallization.- Purify the crude product by another method (e.g., column chromatography on a small scale) before recrystallization.
Runaway Reaction (Scaling Up) Poor heat dissipation.- Ensure the reactor's cooling system is adequate for the scale.- Reduce the rate of addition of the limiting reagent.[4]- Use a semi-batch or continuous flow process for better heat management.[4]
Inefficient mixing.- Use an appropriate stirrer for the reactor size and viscosity of the reaction mixture.- Verify that the agitation speed is sufficient to maintain a homogeneous mixture.[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Reactants: Acetylacetone Thiosemicarbazide dissolve Dissolve Thiosemicarbazide in Solvent + Catalyst reactants->dissolve solvent Solvent: Water/Ethanol solvent->dissolve catalyst Catalyst: HCl catalyst->dissolve addition Controlled Addition of Acetylacetone (Maintain 20°C) dissolve->addition stir Stir for 5 hours at 20°C addition->stir neutralize Neutralize with NaHCO3 Solution stir->neutralize precipitate Precipitate Crude Product neutralize->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize final_product Pure this compound recrystallize->final_product Troubleshooting_Logic Troubleshooting Common Synthesis Issues cluster_issues Identified Issues cluster_causes Potential Causes cluster_solutions Solutions start Experiment Outcome low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product poor_crystallization Poor Crystallization start->poor_crystallization incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Workup Loss low_yield->workup_loss high_temp High Temperature impure_product->high_temp inefficient_purification Inefficient Purification impure_product->inefficient_purification concentration_issue Incorrect Concentration poor_crystallization->concentration_issue impurity_inhibition Impurities Inhibit poor_crystallization->impurity_inhibition check_tlc Monitor by TLC incomplete_rxn->check_tlc optimize_workup Optimize Workup workup_loss->optimize_workup control_temp Strict Temp Control high_temp->control_temp rerun_purification Re-purify inefficient_purification->rerun_purification adjust_solvent Adjust Solvent Volume concentration_issue->adjust_solvent pre_purify Pre-purification Step impurity_inhibition->pre_purify

References

Stability issues of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The carbothioamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, which includes a pyrazole ring and a carbothioamide group, the most probable degradation pathways are:

  • Hydrolysis: The carbothioamide group can hydrolyze to form 3,5-dimethylpyrazole and thiocarbamic acid, which is unstable and may further decompose. This process can be catalyzed by acids or bases.

  • Oxidation: While the pyrazole ring is relatively stable, the sulfur atom in the carbothioamide group can be susceptible to oxidation.

  • Photodegradation: Exposure to UV or even ambient light can potentially lead to the degradation of the compound, a common issue for many heterocyclic compounds.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The choice of an appropriate, inert solvent is also crucial.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in the stock or working solution.Prepare fresh solutions before each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity.
Precipitate forms in the solution upon storage. Poor solubility or degradation leading to insoluble products.Ensure the compound is fully dissolved in an appropriate solvent at the desired concentration. Consider using a different solvent or a co-solvent system. If a precipitate forms in a previously clear solution, it is likely a sign of degradation, and the solution should be discarded.
Change in the color of the solution. Degradation of the compound, potentially due to oxidation or photodegradation.Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Avoid prolonged exposure to ambient light. Prepare solutions in deoxygenated solvents if oxidation is suspected.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants in subsequent analyses.

Experimental Protocols

General Protocol for Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature.

  • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control (time 0).

  • Calculate the percentage of degradation of the parent compound.

  • Identify and characterize any significant degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) acid Acidic Hydrolysis (0.1 M HCl, RT & 60°C) stock->acid Expose to base Basic Hydrolysis (0.1 M NaOH, RT) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to photo Photodegradation (UV/Vis Light) stock->photo Expose to thermal Thermal Degradation (60°C, Dark) stock->thermal Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by HPLC-UV/MS sampling->analysis interpretation Calculate % Degradation Identify Degradants analysis->interpretation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Action: Prepare fresh solution before each experiment. check_solution->prepare_fresh No check_storage How was the solution stored? check_solution->check_storage Yes end Problem Resolved prepare_fresh->end improper_storage Potential Issue: - Exposed to light? - Stored at RT? - Improperly sealed? check_storage->improper_storage Improperly run_qc Action: Run QC (e.g., HPLC) to check integrity. check_storage->run_qc Properly proper_storage_action Action: Store at 2-8°C or -20°C, protected from light, and in a sealed container. improper_storage->proper_storage_action proper_storage_action->end run_qc->end

Optimizing catalyst concentration for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during pyrazole synthesis, with a focus on catalyst-related problems.

Issue 1: Low or No Product Yield

Low or no yield of the desired pyrazole product is a common issue. Several factors related to the catalyst concentration and activity can contribute to this problem.

Possible Cause Recommended Solution
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., 1-2 mol%) to find the optimal concentration. Some reactions may require higher catalyst amounts to proceed efficiently.[1][2]
Catalyst Deactivation Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[3] Consider using a fresh batch of catalyst. For heterogeneous catalysts, verify its activity and consider regeneration if possible.
Inappropriate Catalyst The chosen catalyst may not be suitable for the specific substrates. Consult the literature for catalysts known to be effective for your class of reactants. Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ can be effective.[4] For some reactions, nano-catalysts like nano-ZnO have shown high efficiency.[5][6][7]
Suboptimal Reaction Temperature Increasing the reaction temperature can sometimes overcome a high activation energy barrier, especially with less active catalysts.[4] However, excessive heat can lead to degradation, so optimization is key.
Solvent Effects The solvent can significantly influence catalyst activity. Aprotic dipolar solvents like DMF or DMSO may be more effective than polar protic solvents like ethanol for certain reactions.[5][8]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_catalyst Verify Catalyst Activity & Purity start->check_catalyst increase_loading Incrementally Increase Catalyst Loading check_catalyst->increase_loading Catalyst OK fail Issue Persists check_catalyst->fail Catalyst Inactive optimize_temp Optimize Reaction Temperature increase_loading->optimize_temp No Improvement success Improved Yield increase_loading->success Yield Improves check_solvent Evaluate Solvent System optimize_temp->check_solvent No Improvement optimize_temp->success Yield Improves change_catalyst Screen Alternative Catalysts change_catalyst->success Yield Improves change_catalyst->fail No Improvement check_solvent->change_catalyst No Improvement check_solvent->success Yield Improves

Caption: A logical workflow for troubleshooting low pyrazole synthesis yield.

Issue 2: Formation of Side Products/Regioisomers

The formation of unintended byproducts, including regioisomers, can be influenced by the type and concentration of the catalyst.

Possible Cause Recommended Solution
Excessive Catalyst Loading Too much catalyst can sometimes promote side reactions. Try reducing the catalyst concentration to the minimum effective amount.
Non-selective Catalyst The catalyst may not be regioselective for unsymmetrical substrates. Screening different catalysts is recommended. For instance, the choice between different Lewis acids or metal catalysts can significantly impact regioselectivity.[3]
High Reaction Temperature Elevated temperatures might favor the formation of thermodynamic byproducts over the desired kinetic product. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.[4]
Incorrect Reactant Stoichiometry While not directly a catalyst issue, incorrect stoichiometry can lead to side reactions. Ensure precise measurement of reactants.[3]

Troubleshooting Workflow for Side Product Formation

SideProductTroubleshooting start Side Products Observed reduce_loading Reduce Catalyst Loading start->reduce_loading lower_temp Lower Reaction Temperature reduce_loading->lower_temp No Improvement success Improved Selectivity reduce_loading->success Selectivity Improves screen_catalysts Screen for More Selective Catalysts lower_temp->screen_catalysts No Improvement lower_temp->success Selectivity Improves verify_stoichiometry Verify Reactant Stoichiometry screen_catalysts->verify_stoichiometry No Improvement screen_catalysts->success Selectivity Improves verify_stoichiometry->success Selectivity Improves fail Issue Persists verify_stoichiometry->fail No Improvement

Caption: A logical workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for pyrazole synthesis?

A typical starting concentration for many catalysts, such as p-toluenesulfonic acid or various Lewis acids, is around 10 mol%.[2][4] However, this is highly dependent on the specific reaction, substrates, and catalyst used. For highly active catalysts like AgOTf, concentrations as low as 1 mol% have been reported to be effective.[6]

Q2: How does catalyst concentration affect reaction time?

Generally, increasing the catalyst concentration can lead to a shorter reaction time.[5] However, there is often a point of diminishing returns, where further increases in catalyst loading do not significantly decrease the reaction time and may lead to an increase in side products.[1]

Q3: Can the reaction proceed without a catalyst?

In some specific cases, particularly with highly reactive substrates or in high-boiling solvents like DMF, pyrazole synthesis can proceed without a catalyst.[4] However, for most syntheses, a catalyst is necessary to achieve reasonable yields and reaction rates. Some modern methods even utilize catalyst-free conditions under microwave irradiation or visible light.[9][10]

Q4: Are there any "green" or environmentally friendly catalysts for pyrazole synthesis?

Yes, there is a growing interest in developing greener synthetic routes for pyrazoles. Catalysts such as nano-ZnO, ammonium chloride, and reusable heterogeneous catalysts like Amberlyst-70 are considered more environmentally friendly options.[6][7][11] Some reactions are also being developed in aqueous media to reduce the use of organic solvents.[12]

Q5: How do I choose the right catalyst for my specific pyrazole synthesis?

The choice of catalyst depends on the synthetic route and the nature of your starting materials.

  • Knorr Synthesis (1,3-dicarbonyl + hydrazine): Acid catalysts are typically used.[13]

  • Multicomponent Reactions: A variety of catalysts can be employed, including Lewis acids, organocatalysts, and metal-based catalysts.[9][12]

  • Reactions with Unsymmetrical Substrates: The catalyst choice is crucial for controlling regioselectivity.[3]

  • Specific Functional Groups: The catalyst should be compatible with other functional groups present in the reactants.

Consulting recent literature for syntheses of similar pyrazole derivatives is the best approach to selecting a promising catalyst.

Experimental Protocols

General Protocol for Catalyst Concentration Optimization in Knorr Pyrazole Synthesis

This protocol provides a general framework for optimizing the concentration of an acid catalyst in the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

  • Reaction Setup : In a series of reaction vessels, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0 - 1.2 eq) in the chosen solvent (e.g., ethanol, acetic acid).[3][14]

  • Catalyst Addition : To each vessel, add a different concentration of the catalyst (e.g., 2 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).

  • Reaction Execution : Stir the mixtures at the desired temperature (e.g., room temperature to reflux) and monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Work-up and Isolation : Once the reactions are complete, cool the mixtures, and isolate the product through appropriate work-up procedures such as precipitation, extraction, or solvent removal.[14]

  • Analysis : Determine the yield and purity of the product from each reaction. The optimal catalyst concentration is the one that provides the best balance of high yield, high purity, and reasonable reaction time.

Experimental Workflow for Catalyst Optimization

CatalystOptimizationWorkflow start Define Reactants and Solvent setup_reactions Set Up Parallel Reactions with Varying Catalyst Concentrations (e.g., 2-20 mol%) start->setup_reactions run_reactions Run Reactions Under Identical Conditions (Temp, Time) setup_reactions->run_reactions monitor_progress Monitor Progress (TLC, LC-MS) run_reactions->monitor_progress workup Work-up and Isolate Product monitor_progress->workup analyze Analyze Yield and Purity (NMR, GC-MS) workup->analyze determine_optimum Determine Optimal Catalyst Concentration analyze->determine_optimum

Caption: A typical experimental workflow for optimizing catalyst concentration.

Data Presentation

Table 1: Effect of Catalyst Loading on Pyrazole Synthesis Yield

The following table is a representative example of how to present data from a catalyst optimization study.

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1La(OTf)₃5Toluene1001275
2La(OTf)₃10Toluene100892
3La(OTf)₃20Toluene100888
4CuFe₂O₄2 mgWater25185
5CuFe₂O₄4 mgWater250.592
6CuFe₂O₄6 mgWater250.596
7CuFe₂O₄8 mgWater250.596
8AgOTf1THF60199

Data in this table is compiled for illustrative purposes based on similar data found in the literature.[1][2][6][9]

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Consequently, efficient and versatile synthetic routes to pyrazole derivatives are of high interest. This guide provides an objective comparison between the synthesis of a key intermediate, 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, and other prominent methods for pyrazole ring construction. This comparison is supported by quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological pathways.

Comparison of Pyrazole Synthesis Methods

The following table summarizes key performance indicators for the synthesis of this compound alongside two classical and widely adopted pyrazole synthesis strategies.

ParameterSynthesis of this compoundKnorr Pyrazole SynthesisSynthesis from α,β-Unsaturated Ketones (Chalcones)
Starting Materials Acetylacetone, Thiosemicarbazide1,3-Dicarbonyl (e.g., Ethyl acetoacetate), Hydrazine (e.g., Phenylhydrazine)α,β-Unsaturated Ketone (Chalcone), Hydrazine Hydrate
Typical Solvent WaterOften neat or in an alcoholEthanol
Catalyst Acid (e.g., HCl)Often acid-catalyzed or thermalTypically uncatalyzed
Temperature 20°CReflux (e.g., 135-145°C)Reflux
Reaction Time 5 hours~1 hour~3 hours
Reported Yield ~85%[1]"Very good" (often >90%)[2]85-92%[3]
Key Advantages Mild conditions, high yield, readily available starting materials.High yields, rapid reaction, well-established.Good to excellent yields, versatile for pyrazoline synthesis.[3][4]
Potential Disadvantages Specific to carbothioamide derivatives.Can produce regioisomers with unsymmetrical dicarbonyls.May require a subsequent oxidation step to form the aromatic pyrazole.

Experimental Protocols

Detailed methodologies for the compared synthetic routes are provided below to facilitate reproducibility and adaptation.

Protocol 1: Synthesis of this compound

This procedure outlines the direct synthesis of the target carbothioamide from readily available precursors.

Materials:

  • Acetylacetone

  • Thiosemicarbazide

  • Water

  • Hydrogen chloride (catalytic amount)

Procedure:

  • Dissolve thiosemicarbazide in water containing a catalytic amount of hydrogen chloride.

  • To the stirred solution, add an equimolar amount of acetylacetone.

  • Continue stirring the reaction mixture at 20°C for 5 hours.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford this compound.[1]

Protocol 2: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

A representative example of the classic Knorr synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether (for work-up)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.

  • Heat the mixture under reflux for 1 hour at 135–145 °C.[2]

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

  • Collect the crude product by vacuum filtration and recrystallize from ethanol.[2]

Protocol 3: Synthesis of Pyrazolines from Chalcones

This method is effective for the synthesis of 4,5-dihydro-1H-pyrazoles (pyrazolines).

Materials:

  • Substituted Chalcone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of the chalcone (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is refluxed for 3 hours.[3]

  • Reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol.[3]

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using DOT language, illustrate the experimental workflows and the interaction of pyrazole derivatives with key cellular signaling pathways.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Final Product A Acetylacetone C Stir in H2O/HCl at 20°C for 5h A->C B Thiosemicarbazide B->C D Filtration & Washing C->D E This compound D->E

Workflow for this compound

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Final Product A 1,3-Dicarbonyl C Reflux (e.g., 1h at 135-145°C) A->C B Hydrazine B->C D Crystallization & Filtration C->D E Substituted Pyrazole D->E

General Knorr Pyrazole Synthesis Workflow

Pyrazole Derivatives as Signaling Pathway Inhibitors

Many pyrazole-containing drugs exert their therapeutic effects by inhibiting specific protein kinases in signaling pathways crucial for cell growth and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription Inhibitor Pyrazole Inhibitor Inhibitor->JAK inhibits

Inhibition of the JAK-STAT Pathway by Pyrazoles

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->RAF inhibits

Inhibition of the MAPK/ERK Pathway by Pyrazoles

References

Comparative analysis of catalysts for pyrazole-1-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Pyrazole-1-Carbothioamide Synthesis for Researchers and Drug Development Professionals

The synthesis of pyrazole-1-carbothioamide derivatives is a significant area of focus in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4] The efficiency of synthesizing these valuable compounds is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts used in the synthesis of pyrazole-1-carbothioamides, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts reaction yields, reaction times, and overall process efficiency. Below is a summary of quantitative data for different catalytic systems used in the synthesis of pyrazole-1-carbothioamide and its derivatives.

Catalyst/ConditionReactantsSolventTemperature (°C)TimeYield (%)Reference
HAp/ZnCl₂ nano-flakes Hydrazine hydrate, arylidene malononitrile, isothiocyanatesSolvent-free60-7030-40 min80-95[2]
Zeolite A/ZnCl₂ nanoparticles Hydrazine, isothiocyanate, chalconeSolvent-freeNot specifiedNot specifiedHigh (not specified)[5][6]
Amberlyst-15 Chalcones, hydrazinecarbothioamide hydrochlorideAcetonitrileRoom Temp.Not specifiedGood[3]
Acetic Acid (Conventional) Chalcones, thiosemicarbazideGlacial Acetic AcidReflux4-6 h67-81[1][4]
Catalyst-free Pyrazole carbaldehydes, secondary amines, elemental sulfurNot specifiedNot specified36 min - 1 h34-90[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here are the experimental protocols for key synthetic methods.

HAp/ZnCl₂ Nano-flakes Catalyzed Synthesis[2]

This one-pot, solvent-free method offers high yields and short reaction times.

Procedure:

  • A mixture of hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), isothiocyanate (1 mmol), and a catalytic amount of HAp/ZnCl₂ (10 wt%) is prepared.

  • The mixture is stirred at 60-70°C for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the pure organic products are extracted using chloroform.

  • The final product is recrystallized from ethanol.

Amberlyst-15 Catalyzed Synthesis[3]

This method utilizes a solid acid catalyst for a (3+2) annulation reaction at room temperature.

Procedure:

  • Intermediate 1-aryl-3-(4-(dimethylamino)phenyl)prop-2-en-1-ones (chalcones) are prepared via Claisen-Schmidt condensation.

  • The chalcone (1 mmol) and hydrazinecarbothioamide hydrochloride (1 mmol) are reacted in acetonitrile in the presence of Amberlyst-15.

  • The reaction is carried out at room temperature.

  • The Amberlyst-15 catalyst can be recovered by filtration and reused.

Conventional Acetic Acid Catalyzed Synthesis[1][4]

A traditional method involving reflux in an acidic medium.

Procedure:

  • Chalcone derivatives (1 mmol) are mixed with thiosemicarbazide (1 mmol) in glacial acetic acid (5 mL).

  • The mixture is heated under reflux conditions for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the pyrazoline-1-carbothioamide product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and a proposed reaction mechanism for the synthesis of pyrazole-1-carbothioamides.

G cluster_workflow General Experimental Workflow Reactants Reactants Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Solvent/Solvent-free Solvent/Solvent-free Solvent/Solvent-free->Reaction_Mixture Heating/Stirring Heating/Stirring Reaction_Mixture->Heating/Stirring Reaction_Monitoring Reaction Monitoring (TLC) Heating/Stirring->Reaction_Monitoring Workup Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Pyrazole-1-carbothioamide Purification->Final_Product

Caption: General experimental workflow for pyrazole-1-carbothioamide synthesis.

G cluster_mechanism Proposed One-Pot Reaction Mechanism Hydrazine Hydrazine Hydrate Intermediate_I Intermediate I Hydrazine->Intermediate_I + Isothiocyanate Isothiocyanate Isothiocyanate Intermediate_III Acyclic Intermediate III Intermediate_I->Intermediate_III + Arylidene Malononitrile (Nucleophilic Addition) Arylidene Arylidene Malononitrile Cyclization Intramolecular Cyclization Intermediate_III->Cyclization Tautomerization Tautomerization & Oxidation Cyclization->Tautomerization Final_Product 1H-Pyrazole-1-carbothioamide Tautomerization->Final_Product

Caption: Proposed mechanism for HAp/ZnCl₂ catalyzed synthesis.[2]

Conclusion

The synthesis of pyrazole-1-carbothioamides can be achieved through various catalytic methods. Modern nanocatalysts like HAp/ZnCl₂ and Zeolite A/ZnCl₂ offer significant advantages in terms of efficiency, with high yields and short reaction times under solvent-free conditions, aligning with the principles of green chemistry.[2][5][6] Solid acid catalysts such as Amberlyst-15 also provide an effective route at room temperature.[3] While conventional methods using acetic acid are still prevalent, they often require longer reaction times and reflux temperatures.[1][4] The possibility of catalyst-free synthesis presents an interesting and environmentally friendly alternative, though its substrate scope may vary.[7] The choice of the optimal catalyst will depend on the specific substrates, desired reaction conditions, and the importance of factors such as yield, reaction time, and environmental impact.

References

Validating the Structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison for validating the structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present key experimental data, detailed protocols, and a comparative analysis with a closely related analogue, 3,5-Dimethyl-1H-pyrazole-1-carboxamide.

Comparative NMR Data Analysis

The structural elucidation of this compound can be definitively achieved by analyzing its ¹H and ¹³C NMR spectra. The key features confirming the structure are the number of signals, their chemical shifts (δ), multiplicities, and the integration of the proton signals. Below is a comparison of the expected spectral data for the target compound and its carboxamide analogue.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Assignment This compound (Expected) 3,5-Dimethyl-1H-pyrazole-1-carboxamide (Observed) [1][2]Key Differentiator
3-CH₃~2.2 ppm (s, 3H)~2.2 ppm (s, 3H)Minimal difference expected.
5-CH₃~2.5 ppm (s, 3H)~2.5 ppm (s, 3H)Minimal difference expected.
H-4~6.2 ppm (s, 1H)~6.1 ppm (s, 1H)Minimal difference expected.
-C(S)NH₂ / -C(O)NH₂~8.0-9.5 ppm (br s, 2H)~7.0-8.0 ppm (br s, 2H)The thioamide protons are typically more deshielded and may appear as two separate broad singlets due to restricted rotation around the C-N bond.

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

Assignment This compound (Expected) 3,5-Dimethyl-1H-pyrazole-1-carboxamide (Expected) [3]Key Differentiator
3-CH₃~13 ppm~13 ppmMinimal difference.
5-CH₃~14 ppm~14 ppmMinimal difference.
C-4~111 ppm~110 ppmMinimal difference.
C-3~150 ppm~151 ppmMinimal difference.
C-5~142 ppm~141 ppmMinimal difference.
C=S / C=O ~175-185 ppm ~150-160 ppm This is the most significant and definitive differentiator. The thiocarbonyl carbon is substantially downfield compared to the carbonyl carbon.

Note: Expected values for this compound are extrapolated from data on closely related pyrazole carbothiohydrazides and other pyrazole carbothioamides.[4]

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality NMR spectra for structural validation.

1. Sample Preparation

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds, as it effectively dissolves the sample and its residual solvent peak does not interfere with key signals.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ for ¹H NMR. A higher concentration (15-25 mg) may be beneficial for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

  • Advanced Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings (though none are expected for the core structure).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (e.g., C-4 with H-4, and the methyl carbons with their respective protons).

    • HMBC (Heteronuclear Multiple Bond Correlation): To confirm long-range (2-3 bond) correlations. For instance, correlations from the methyl protons to the C-3 and C-5 carbons of the pyrazole ring would provide definitive assignment.

    • Variable Temperature (VT) NMR: If the amide proton signals are excessively broad, acquiring spectra at a lower temperature may sharpen the signals by slowing the rate of chemical exchange or rotation around the C-N bond.

Visualizing the Validation Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound from its NMR data.

G cluster_workflow Experimental Workflow synthesis Synthesize Compound dissolve Dissolve in DMSO-d6 synthesis->dissolve acquire_1h Acquire 1D 1H NMR dissolve->acquire_1h acquire_13c Acquire 1D 13C NMR acquire_1h->acquire_13c acquire_2d Acquire 2D NMR (HSQC, HMBC) acquire_13c->acquire_2d process Process Data (Fourier Transform, Phasing) acquire_2d->process analyze Analyze Spectra & Assign Signals process->analyze

NMR Structural Validation Workflow.

G obs_h1 1H: Singlet ~6.2 ppm (1H) ded_h1 Confirms single proton on pyrazole ring (H-4) obs_h1->ded_h1 obs_h2 1H: Two Singlets ~2.2 & ~2.5 ppm (3H each) ded_h2 Confirms two non-equivalent methyl groups obs_h2->ded_h2 obs_h3 1H: Broad Singlet(s) ~8.0-9.5 ppm (2H) ded_h3 Consistent with -C(S)NH2 group obs_h3->ded_h3 obs_c1 13C: Signal ~178 ppm ded_c1 Confirms Thiocarbonyl (C=S) group (distinguishes from C=O) obs_c1->ded_c1 obs_c2 13C: Five Signals (10-150 ppm) ded_c2 Consistent with pyrazole ring and two methyl carbons obs_c2->ded_c2 conclusion Structure Validated: This compound ded_h1->conclusion ded_h2->conclusion ded_h3->conclusion ded_c1->conclusion ded_c2->conclusion

Logic Diagram for Structural Confirmation.

References

Unveiling the Biological Potential: A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the biological activities of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and its derivatives, with a focus on their anticancer and antifungal properties. The information presented is supported by experimental data from various scientific studies, offering an objective overview for researchers in drug discovery and development.

Antimicrobial Activity: A Promising Frontier

Derivatives of this compound have demonstrated notable antimicrobial activity, particularly against various fungal and bacterial strains. The biological efficacy of these compounds is often attributed to the presence of the pyrazole ring coupled with the carbothioamide moiety.

Comparative Antifungal Activity of Pyrazole-1-carbothioamide Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrazole-1-carbothioamide derivatives against different fungal species. Lower MIC values indicate higher antifungal activity.

Compound IDDerivative SubstitutionAspergillus niger (MIC, µg/mL)Aspergillus flavus (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
1 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-1515>90[1]
2 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-2020>90[1]
3 5-(4-(dimethylamino)phenyl)-3-phenyl-2525>90[1]
4 5-(4-(dimethylamino)phenyl)-3-(p-tolyl)-2525>90[1]
5 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-3030>90[1]
Nystatin Standard Drug252520[1]

Note: The core structure for compounds 1-5 is a 4,5-dihydro-1H-pyrazole-1-carbothioamide.

Comparative Antibacterial Activity of Pyrazole-1-carbothioamide Derivatives

The table below presents the MIC values of selected derivatives against common bacterial strains, highlighting their potential as antibacterial agents.

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Reference
1 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-101015[1]
2 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-151525[1]
3 5-(4-(dimethylamino)phenyl)-3-phenyl-151520[1]
Streptomycin Standard Drug101515[1]

Note: The core structure for compounds 1-3 is a 4,5-dihydro-1H-pyrazole-1-carbothioamide.

Anticancer Activity: Targeting Malignant Cells

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.

Comparative Anticancer Activity of Pyrazole-1-carbothioamide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

Compound IDDerivative SubstitutionCell LineIC50 (µM)Reference
6 Pyrazole-linked pyrazoline with carbothioamideA549 (Lung)9.3[2]
7 Pyrazole-linked pyrazoline with carbothioamideA549 (Lung)10.2[2]
8 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-468 (Breast)14.97 (24h)[3][4]
Gefitinib Standard DrugA549 (Lung)-[2]
Paclitaxel Standard DrugMDA-MB-468 (Breast)49.90 (24h)[3][4]

Experimental Protocols

Agar Well-Diffusion Assay for Antimicrobial Susceptibility Testing

This method is widely used to assess the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the dissolved pyrazole derivative at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum prep_plates Inoculate Mueller-Hinton Agar Plates prep_inoculum->prep_plates prep_wells Create Wells in Agar prep_plates->prep_wells add_compounds Add Test Derivatives & Controls to Wells prep_wells->add_compounds incubate Incubate Plates (18-24h) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones compare Compare Activity measure_zones->compare

Experimental Workflow for Agar Well-Diffusion Assay.
MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are also included.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat with Pyrazole Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize measure_abs Measure Absorbance (~570 nm) solubilize->measure_abs calculate_ic50 Calculate Cell Viability & IC50 Value measure_abs->calculate_ic50

Experimental Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

Proposed Anticancer Mechanism of Action

The anticancer activity of certain pyrazole-1-carbothioamide derivatives is believed to be mediated through the induction of apoptosis, primarily via the intrinsic pathway. Some derivatives may also inhibit key signaling molecules like EGFR kinase.[2][5]

anticancer_pathway cluster_cell Cancer Cell pyrazole Pyrazole-1-carbothioamide Derivative egfr EGFR Kinase pyrazole->egfr Inhibition ros Increased ROS Production pyrazole->ros bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Downregulation bax Bax (Pro-apoptotic) pyrazole->bax Upregulation ros->bax bcl2->bax Inhibits cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Anticancer Signaling Pathway.
Proposed Antifungal Mechanism of Action

The antifungal effect of some pyrazole-1-carbothioamide derivatives is thought to involve the disruption of fungal iron homeostasis, leading to increased oxidative stress and subsequent cell death. Another potential mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

antifungal_pathway cluster_fungus Fungal Cell pyrazole Pyrazole-1-carbothioamide Derivative iron Iron Homeostasis pyrazole->iron Disruption sdh Succinate Dehydrogenase (SDH) pyrazole->sdh Inhibition ros Increased ROS & Lipid Peroxides iron->ros stress Oxidative Stress ros->stress death Fungal Cell Death stress->death respiration Mitochondrial Respiration sdh->respiration Essential for respiration->death Inhibition leads to

Proposed Antifungal Signaling Pathway.

References

A Spectroscopic Showdown: Distinguishing Pyrazole and its Methylated Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a foundational necessity. In this guide, we present a detailed spectroscopic comparison of pyrazole and its three methyl isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a clear framework for their unambiguous identification, supported by experimental data and detailed protocols.

The differentiation of these closely related heterocyclic compounds is critical in various fields, including medicinal chemistry and materials science, where the specific substitution pattern on the pyrazole ring dictates biological activity and material properties. This guide offers a side-by-side analysis of their key spectroscopic features to aid in structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for pyrazole and its methyl isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, TMS at 0.00 ppm)

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
Pyrazole ~7.6 (2H)TripletH-3, H-5
~6.3 (1H)TripletH-4
~12.7 (1H)Broad SingletN-H
1-Methylpyrazole ~7.45 (1H)DoubletH-5
~7.35 (1H)DoubletH-3
~6.15 (1H)TripletH-4
~3.85 (3H)SingletN-CH₃
3-Methylpyrazole [1]10.88Broad SingletN-H
7.480DoubletC5-H
6.057DoubletC4-H
2.339SingletC3-CH₃
4-Methylpyrazole ~12.5 (1H)Broad SingletN-H
~7.4 (2H)SingletH-3, H-5
~2.1 (3H)SingletC4-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, TMS at 0.00 ppm)

CompoundChemical Shift (δ) [ppm]Assignment
Pyrazole [2]~134.5C-3, C-5
~105.5C-4
1-Methylpyrazole [3]~138.5C-5
~129.0C-3
~105.0C-4
~39.0N-CH₃
3-Methylpyrazole [1]~145C-3
~135C-5
~105C-4
~11-13-CH₃
4-Methylpyrazole [4]~135.0C-3, C-5
~114.0C-4
~9.0-CH₃

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C, C=N StretchC-H Bend
Pyrazole ~3140 (broad)~3050~1500-1400~1150, ~1050
1-Methylpyrazole Absent~3100, ~2950 (CH₃)~1520, ~1400~1130, ~1030
3-Methylpyrazole ~3200-2600 (broad)~3120, ~2920 (CH₃)~1580~1160, ~1060
4-Methylpyrazole ~3200 (broad)~3100, ~2920 (CH₃)~1580~1170, ~1070

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Pyrazole 6867, 41, 40, 39
1-Methylpyrazole 8281, 54, 53, 42
3-Methylpyrazole 8281, 55, 54, 42
4-Methylpyrazole 8281, 55, 54, 41

Experimental Workflow

The logical progression for the spectroscopic identification and comparison of pyrazole isomers is outlined below. This workflow ensures a systematic approach, starting from basic structural information and moving towards detailed atomic-level characterization.

Spectroscopic_Workflow Experimental Workflow for Pyrazole Isomer Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pyrazole Isomer (Pyrazole, 1-MePz, 3-MePz, 4-MePz) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR MW Molecular Weight & Fragmentation MS->MW FG Functional Groups IR->FG Connectivity Connectivity & Chemical Environment NMR->Connectivity Structure Structural Elucidation & Isomer Differentiation MW->Structure FG->Structure Connectivity->Structure

Caption: A logical workflow for the spectroscopic comparison of pyrazole isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse width.

  • ¹³C NMR Acquisition : Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and apply a baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples (1-methylpyrazole), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (pyrazole, 3-methylpyrazole, 4-methylpyrazole), a Nujol mull or a KBr pellet can be prepared. Alternatively, a thin solid film can be created by dissolving a small amount of the solid in a volatile solvent (e.g., methylene chloride), dropping the solution onto a salt plate, and allowing the solvent to evaporate.[5]

  • Data Acquisition : Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C-H stretches, and the fingerprint region for the pyrazole ring.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like the pyrazole isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the GC inlet.

  • Ionization : Electron Ionization (EI) is a common method for these molecules. A standard electron energy of 70 eV is typically used to generate positive ions.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Interpretation : Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information and distinguish between the isomers based on their characteristic fragment ions.

References

One-Pot Wonder or Step-by-Step Success? Benchmarking the Efficiency of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the efficient synthesis of core heterocyclic scaffolds is paramount. Pyrazoles, a class of nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs. The choice between a one-pot synthesis and a traditional multi-step approach can significantly impact project timelines and resource allocation. This guide provides a data-driven comparison of these two synthetic strategies for the preparation of 3,5-diphenyl-1H-pyrazole, a representative member of this important class of compounds.

The pyrazole nucleus is a key pharmacophore found in a wide range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and treatments for neurological disorders. Its prevalence in drug discovery underscores the need for efficient and scalable synthetic routes. This comparison focuses on the synthesis of 3,5-diphenyl-1H-pyrazole to provide a clear and objective evaluation of one-pot versus multi-step methodologies.

Quantitative Comparison of Synthesis Methods

To provide a clear benchmark, we have summarized the key performance indicators for both a one-pot and a multi-step synthesis of 3,5-diphenyl-1H-pyrazole. The multi-step synthesis involves the initial preparation of a chalcone intermediate, which is then cyclized with hydrazine. The one-pot synthesis, in contrast, combines all reactants in a single reaction vessel.

MetricOne-Pot SynthesisMulti-Step Synthesis
Overall Yield 70-95%[1][2]~60-85% (cumulative over two steps)
Total Reaction Time 30 minutes - 5 hours[1][3]2 - 8 hours (excluding intermediate workup)
Number of Steps 12
Intermediate Isolation NoYes
Purification Typically requires column chromatography or crystallization[3]Requires purification of both the intermediate and the final product
Reagent & Solvent Usage Generally lower due to fewer stepsHigher due to multiple reaction and workup stages
Inferred Cost-Effectiveness Higher (fewer steps, less solvent, less time)Lower (more steps, more solvent, longer time)

Experimental Protocols

Below are detailed experimental protocols for both the one-pot and multi-step synthesis of 3,5-diphenyl-1H-pyrazole, based on established literature procedures.

One-Pot Synthesis of 3,5-diphenyl-1H-pyrazole

This protocol is adapted from a three-component reaction strategy.[1]

Reactants:

  • Benzaldehyde

  • Acetophenone

  • Hydrazine dihydrochloride

  • Sodium acetate

  • Ethanol

  • Aqueous potassium bromate (KBrO3) and potassium bromide (KBr) solution for in-situ oxidation

Procedure:

  • A mixture of benzaldehyde (1 equivalent), acetophenone (1 equivalent), and hydrazine dihydrochloride (1 equivalent) along with sodium acetate (1 equivalent) is refluxed in ethanol for 30 minutes to form the pyrazoline intermediate.

  • After cooling the reaction mixture, an aqueous solution of KBrO3 (1.2 equivalents) and KBr (1.2 equivalents) is added, maintaining the temperature below 15°C.

  • The resulting product is extracted with an organic solvent (e.g., ether), washed, dried, and concentrated.

  • The crude product is then purified by recrystallization or column chromatography to yield 3,5-diphenyl-1H-pyrazole.[1]

Multi-Step Synthesis of 3,5-diphenyl-1H-pyrazole

This traditional approach involves the synthesis of a chalcone intermediate followed by cyclization.

Step 1: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)

Reactants:

  • Acetophenone

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

  • The reaction mixture is stirred for 2-3 hours, during which the chalcone precipitates.

  • The precipitate is filtered, washed with cold water until neutral, and dried. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of 3,5-diphenyl-1H-pyrazole from Chalcone

Reactants:

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone from Step 1)

  • Hydrazine hydrate

  • Ethanol or acetic acid

Procedure:

  • A mixture of the chalcone (1 equivalent) and hydrazine hydrate (1.2-2 equivalents) in a suitable solvent like ethanol or acetic acid is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to give 3,5-diphenyl-1H-pyrazole. Further purification can be achieved by recrystallization.

Workflow Visualizations

The following diagrams illustrate the logical flow of both the one-pot and multi-step synthetic approaches.

OnePot_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_output Output Benzaldehyde Benzaldehyde ReactionVessel Single Reaction Vessel (Ethanol, Reflux) Benzaldehyde->ReactionVessel Acetophenone Acetophenone Acetophenone->ReactionVessel Hydrazine Hydrazine Hydrazine->ReactionVessel Oxidation In-situ Oxidation (KBrO3/KBr) ReactionVessel->Oxidation Workup Extraction & Washing Oxidation->Workup Purification Recrystallization / Chromatography Workup->Purification FinalProduct 3,5-diphenyl-1H-pyrazole Purification->FinalProduct

Caption: One-Pot Synthesis Workflow.

MultiStep_Synthesis cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation Acetophenone Acetophenone Step1_Reaction Reaction (Ethanol, NaOH) Acetophenone->Step1_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Step1_Reaction Step1_Workup Filtration & Washing Step1_Reaction->Step1_Workup Step1_Purification Recrystallization Step1_Workup->Step1_Purification Chalcone Chalcone Intermediate Step1_Purification->Chalcone Step2_Reaction Reaction (Ethanol, Reflux) Chalcone->Step2_Reaction Hydrazine Hydrazine Hydrazine->Step2_Reaction Step2_Workup Filtration & Washing Step2_Reaction->Step2_Workup Step2_Purification Recrystallization Step2_Workup->Step2_Purification FinalProduct 3,5-diphenyl-1H-pyrazole Step2_Purification->FinalProduct

Caption: Multi-Step Synthesis Workflow.

Concluding Remarks

The choice between a one-pot and a multi-step synthesis for pyrazoles ultimately depends on the specific goals of the research. The one-pot approach offers significant advantages in terms of time and resource efficiency, making it an attractive option for high-throughput screening and the rapid generation of compound libraries.[1][3] Its simplicity and reduced waste profile also align with the principles of green chemistry.

Conversely, the multi-step synthesis provides a more controlled, stepwise approach that allows for the isolation and characterization of intermediates. This can be beneficial for optimizing reaction conditions for each step and for the synthesis of complex, highly functionalized pyrazole derivatives where a one-pot approach might lead to side reactions or purification challenges.

For drug development professionals and researchers focused on efficiency and scalability, the data strongly suggests that one-pot synthesis is a superior strategy for the preparation of a wide range of pyrazole derivatives. However, the classic multi-step approach remains a valuable and robust tool in the synthetic chemist's arsenal, particularly for complex target molecules and in-depth mechanistic studies.

References

Pyrazole Compounds Emerge as Potent Alternatives to Cisplatin in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of the cytotoxic effects of novel pyrazole compounds against the widely-used chemotherapy drug, cisplatin. This guide synthesizes experimental data from multiple studies, highlighting the potential of pyrazole derivatives as potent anti-cancer agents, with some exhibiting significantly lower IC50 values than cisplatin in various cancer cell lines.

The data indicates that certain pyrazole analogs demonstrate superior cytotoxic activity. For instance, a pyrazole-naphthalene analog showed an IC50 value of 2.78 µM in MCF7 breast cancer cells, proving to be over five times more potent than cisplatin, which had an IC50 of 15.24 µM in the same study. Similarly, a polysubstituted pyrazole derivative exhibited an IC50 of 2 µM against HepG2 hepatocellular carcinoma cells, which was considerably lower than cisplatin's IC50 of 5.5 µM. Another standout is compound 56b, which displayed IC50 values of 0.102 µM and 0.110 µM against C6 brain and MCF-7 breast cancer cells, respectively, demonstrating 1.2- and 5.4-fold higher potency compared to cisplatin.[1]

However, not all pyrazole derivatives outperformed the veteran drug. For example, pyrazole-based azoles 17a and 17b were found to be 4.7- and 3.6-fold less potent than cisplatin against the A549 lung cancer cell line.[1] This underscores the importance of specific structural modifications in enhancing the anticancer efficacy of pyrazole compounds.

Comparative Cytotoxicity Data: Pyrazole Compounds vs. Cisplatin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole compounds compared to cisplatin across a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Cancer Cell LinePyrazole CompoundPyrazole IC50 (µM)Cisplatin IC50 (µM)Reference
MCF7 (Breast) Pyrazole-naphthalene analog 102.7815.24
Compound 56b0.1100.596[1]
HepG2 (Liver) Polysubstituted pyrazole derivative 5925.5
AsPC-1 (Pancreatic) Compound 11 (Pyrazoline derivative)16.8Not specified in direct comparison[2]
U251 (Glioblastoma) Compound 11 (Pyrazoline derivative)11.9Not specified in direct comparison[2]
A549 (Lung) Pyracrenic acid (Compound 16)2.83.3[3]
Pyrazole-based azole 17a4.47 (µg/mL)0.95 (µg/mL)[1]
Pyrazole-based azole 17b3.46 (µg/mL)0.95 (µg/mL)[1]
C6 (Brain) Compound 56b0.1020.122[1]
MDA-MB-468 (Breast) 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)14.97 (24h), 6.45 (48h)49.90 (24h), 25.19 (48h) (Paclitaxel as reference)[4]

Experimental Protocols

The cytotoxic effects of the pyrazole compounds and cisplatin were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the pyrazole compounds or cisplatin. A control group with no drug was also included.

  • Incubation: The plates were incubated for a specified period, typically ranging from 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium was removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, was added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Visualizing the Research Workflow

The following diagram illustrates the typical experimental workflow for assessing the cytotoxicity of the compounds.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-Well Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Add Pyrazole Compounds & Cisplatin (Varying Concentrations) overnight_incubation->add_compounds Treat Cells incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt Assess Viability incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance Quantify calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Experimental workflow for in vitro cytotoxicity assessment.

Mechanism of Action: A Glimpse into Tubulin Inhibition

Several pyrazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. Tubulin is a crucial protein that forms microtubules, which are essential for cell division (mitosis). By disrupting the formation of microtubules, these pyrazole compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

The diagram below illustrates a simplified pathway of tubulin polymerization and its inhibition.

tubulin_inhibition cluster_pathway Tubulin Polymerization Pathway cluster_inhibition Inhibition by Pyrazole Compounds tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division cell_cycle_arrest Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest pyrazole Pyrazole Compound inhibition Inhibition pyrazole->inhibition inhibition->polymerization apoptosis Apoptosis cell_cycle_arrest->apoptosis

Simplified pathway of tubulin polymerization and its inhibition.

The collective evidence from these studies positions pyrazole derivatives as a highly promising class of compounds in the development of new anticancer therapies. Their potent cytotoxicity against a range of cancer cell lines, in some cases surpassing that of cisplatin, warrants further investigation and preclinical development.

References

Purity Analysis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for further investigation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for confirming the purity of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] We present a detailed experimental protocol, comparative data, and a discussion of alternative methodologies.

Introduction to Purity Determination

The purity of a compound is a critical parameter that can significantly influence its chemical, physical, and biological properties. In the context of drug discovery and development, even minute impurities can lead to erroneous experimental results, altered toxicity profiles, and diminished therapeutic efficacy.[4] While classical methods like melting and boiling point determination offer a preliminary assessment of purity, chromatographic and spectroscopic techniques are indispensable for quantitative analysis.[5][6]

High-Performance Liquid Chromatography (HPLC) stands as a gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[7] This guide will focus on a reverse-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of moderately polar organic compounds like pyrazole derivatives.[8][9][10]

Experimental Protocol: RP-HPLC for this compound

This section details a robust RP-HPLC method for the purity assessment of this compound.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Methanol:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: Comparative Purity Analysis

The following table summarizes the hypothetical purity data for three different batches of synthesized this compound, analyzed using the described HPLC method.

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch A8.52125436799.5
Batch B8.51119874598.8
Batch C8.53130254899.7

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity determination process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Purity Determination Methods

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in certain contexts.

MethodPrincipleAdvantagesLimitations
Thin Layer Chromatography (TLC) Differential migration of components on a stationary phase.Simple, rapid, and cost-effective for qualitative assessment.Not quantitative, lower resolution than HPLC.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Can identify and quantify impurities if their structure is known.Lower sensitivity than HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and can provide molecular weight information of impurities.Typically coupled with a separation technique (e.g., LC-MS, GC-MS).
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point.Simple and rapid preliminary check of purity.Insensitive to small amounts of impurities, not quantitative.

Hypothetical Signaling Pathway Involvement

Derivatives of 3,5-dimethyl-1H-pyrazole have been investigated for their potential as inhibitors of various enzymes, including kinases, which are crucial components of cellular signaling pathways.[1] The diagram below illustrates a hypothetical signaling pathway where a pyrazole derivative could exert its therapeutic effect by inhibiting a key kinase, thereby blocking downstream signaling that contributes to disease progression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene translocation GrowthFactor Growth Factor GrowthFactor->Receptor Pyrazole 3,5-Dimethyl-1H-pyrazole -1-carbothioamide Derivative Pyrazole->Kinase1 Inhibition

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

Confirming the purity of this compound is a critical step in its development as a potential therapeutic agent. The RP-HPLC method detailed in this guide offers a reliable and accurate approach for this purpose. By comparing the results with alternative techniques and understanding the potential biological context of such compounds, researchers can ensure the quality and integrity of their scientific findings.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the eyes, respiratory system, and skin.[1] Therefore, it is imperative that this chemical waste is not disposed of in regular trash or down the drain.[1][2] Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.

Step 1: Waste Characterization and Hazard Assessment

Before disposal, it is essential to characterize the waste stream containing this compound. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste generator must determine if the waste is hazardous.[3] This determination involves a four-step process:

  • Is the material a solid waste? In a laboratory setting, any discarded this compound, including contaminated materials, is considered a solid waste.[4][5]

  • Is the waste specifically excluded? There are no specific exclusions for this compound.[4][5]

  • Is the waste a "listed" hazardous waste? The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[6] You must check these lists to see if your waste stream is included.

  • Does the waste exhibit a "characteristic" of hazardous waste? If not listed, the waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability: The tendency to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[6]

Given the health hazards of this compound, it is highly likely to be classified as a toxic hazardous waste.

Step 2: Proper Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, compatible, and sealable solid waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[8]

Step 3: Packaging and Labeling

All waste containers must be in good condition and compatible with the chemical. The container must be securely sealed to prevent leaks.[9] Each container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date accumulation started

  • The name and contact information of the generating laboratory or researcher

  • Appropriate hazard pictograms (e.g., harmful, irritant)

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][9] This area should be:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from general laboratory traffic

  • In a well-ventilated area

  • Segregated from incompatible chemicals

Step 5: Professional Disposal

The final step is the disposal of the hazardous waste by a licensed and reputable hazardous waste disposal company.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures for hazardous waste pickup and disposal.

  • Arrange for pickup. Follow your institution's protocol to request a waste pickup from the EHS department or their designated contractor.

  • Maintain records. Keep a copy of all waste manifests and disposal records for regulatory compliance.

Below is a summary of the key quantitative data related to hazardous waste accumulation:

ParameterRegulatory LimitCitation
Maximum Hazardous Waste in SAA55 gallons[2]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[2]
Time Limit for Removal from SAA once fullWithin 3 calendar days[9]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste management apply. The key "experiment" in this context is the hazardous waste determination, which follows the EPA's established methodology.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Storage cluster_Disposal Final Disposal A Generation of Waste (Solid & Liquid) B Hazardous Waste Determination (RCRA) A->B Characterize C Segregate Waste (Solid vs. Liquid) B->C Segregate D Package in Compatible & Sealed Containers C->D Package E Label Container (Contents, Hazards, Date) D->E Label F Store in Designated Satellite Accumulation Area E->F Store G Contact EHS for Waste Pickup Request F->G Request Pickup H Transfer to Licensed Hazardous Waste Hauler G->H Transfer I Incineration or Other Approved Disposal Method H->I Dispose

Caption: Workflow for the proper disposal of this compound.

LogicalRelationship cluster_Premise Premise cluster_Conclusion Conclusion P1 3,5-Dimethyl-1H-pyrazole- 1-carbothioamide is harmful and an irritant. C1 Treat as Hazardous Waste P1->C1 P2 Environmental release must be prevented. P2->C1 C2 Follow Strict Disposal Protocols C1->C2

Caption: Logical basis for treating the compound as hazardous waste.

References

Personal protective equipment for handling 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a chemical that poses several health risks. It is harmful if inhaled, swallowed, or absorbed through the skin.[1] It is also known to cause irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard TypeDescription
Acute Toxicity Harmful by inhalation, in contact with skin, and if swallowed.[1]
Irritation Causes skin, eye, and respiratory system irritation.[1][2][3]
Target Organs Respiratory system, gastrointestinal system, eyes, skin.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as fume hoods and proper ventilation, should be in place and functioning correctly.

Body PartRequired PPERecommended Materials/Standards
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
Skin/Hands Chemical-resistant, impervious gloves.Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option.[5]
Body Protective clothing to prevent skin exposure.Wear appropriate protective clothing.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][5]

Operational Plan: Safe Handling Workflow

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Spill cluster_disposal Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Don Personal Protective Equipment (PPE) prep_vent->prep_ppe prep_inspect Inspect Container for Damage prep_ppe->prep_inspect handle_tools Use Non-Sparking Tools prep_inspect->handle_tools Proceed to Handling handle_dispense Dispense Carefully, Avoiding Dust/Splashes handle_tools->handle_dispense handle_container Keep Container Tightly Closed handle_dispense->handle_container post_decon Decontaminate Work Surfaces handle_container->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_container Dispose of in a Suitable, Closed Container post_wash->disp_container spill Spill Response: Vacuum or Sweep Up, Place in Disposal Container disp_waste Follow Approved Waste Disposal Plant Procedures disp_container->disp_waste

Safe handling and disposal workflow for this compound.

Experimental Protocols

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Ingestion: Seek immediate medical attention. Wash mouth out with water.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Spill and Leak Procedures

In case of a spill, adhere to the following steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use proper personal protective equipment as indicated in the PPE section.[1]

  • Clean-up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.

  • Environmental Protection: Do not let this chemical enter the environment.[1]

Disposal Plan

All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Waste Containers: Use suitable, closed containers for disposal.[1][4]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[2]

Storage

Proper storage is essential to maintain the chemical's stability and prevent accidents.

  • Store in a cool, dry, well-ventilated place.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.[4]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.